Author: BenchChem Technical Support Team. Date: March 2026
Topic: Properties of Indane-Substituted Ethanesulfonamide Derivatives
Content Type: Technical Whitepaper / Medicinal Chemistry Guide
Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists.
[1]
Executive Summary
The fusion of the indane (2,3-dihydro-1H-indene) pharmacophore with ethanesulfonamide moieties represents a strategic approach in modern medicinal chemistry.[1] This guide analyzes the physicochemical and pharmacological properties of these derivatives, focusing on their role as Carbonic Anhydrase (CA) inhibitors and potential CNS-active agents . By leveraging the lipophilic rigidity of the indane core against the polar, zinc-binding capability of the sulfonamide, researchers can achieve high isoform selectivity (particularly against tumor-associated CA IX/XII) and optimized blood-brain barrier (BBB) penetration.[1]
Chemical Architecture & Physicochemical Profile[1][2][3]
The Privileged Scaffold
The indane ring system acts as a "privileged structure," offering a rigid bicyclic framework that restricts conformational freedom, thereby reducing the entropic penalty upon receptor binding. When substituted with an ethanesulfonamide group (
or similar linkers), the molecule acquires a distinct amphiphilic character.[1]
Physicochemical Properties (In Silico & Empirical)
The following table summarizes the typical property ranges for
-indanyl-ethanesulfonamide derivatives, essential for lead optimization (Lipinski’s Rule of 5 compliance).
The ethyl linker provides limited flexibility to orient the sulfonamide "warhead."
Synthetic Methodology
The synthesis of indane-substituted ethanesulfonamides generally follows a nucleophilic substitution pathway.[1] The following protocol describes the coupling of an aminoindane derivative with an ethanesulfonyl chloride.
Retrosynthetic Analysis (Graphviz)[1]
Figure 1: Retrosynthetic strategy for assembling the sulfonamide core.
Preparation: In a flame-dried round-bottom flask, dissolve 1-aminoindane (10 mmol) in anhydrous DCM (20 mL) under an inert nitrogen atmosphere.
Base Addition: Add Et
N (20 mmol) dropwise while maintaining the temperature at 0°C using an ice bath. Rationale: The base neutralizes the HCl generated during the reaction, driving the equilibrium forward.
Sulfonylation: Slowly add ethanesulfonyl chloride (12 mmol) diluted in DCM (5 mL) over 15 minutes.
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/EtOAc 7:3).
Work-up: Quench with water (20 mL). Extract the organic layer, wash with 1N HCl (to remove unreacted amine/pyridine), followed by saturated NaHCO
and brine.
Purification: Dry over anhydrous MgSO
, concentrate in vacuo, and purify via silica gel column chromatography.
The primary pharmacological interest in this class lies in Carbonic Anhydrase (CA) Inhibition , specifically targeting tumor-associated isoforms (CA IX and XII).
Mechanism of Action: The Zinc Trap
The sulfonamide moiety (
) acts as a zinc-binding group (ZBG).[1] The nitrogen atom coordinates directly to the Zn ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion and halting the hydration of CO.
SAR Logic Flow
The efficacy of the indane derivative depends on the "tail" interaction with the hydrophobic pocket of the enzyme.
Figure 2: Structure-Activity Relationship (SAR) map highlighting the dual-binding mode.
Key Findings from Literature
Selectivity: Indane-sulfonamides show superior selectivity for CA IX over the ubiquitous cytosolic isoforms (CA I and II) compared to simple benzene-sulfonamides.[1] The bulky indane group clashes with the narrower active site entrance of CA I/II but fits the larger cleft of CA IX [1, 2].
Hypoxia Activity: These derivatives maintain efficacy under hypoxic conditions, a critical requirement for treating solid tumors where CA IX is overexpressed as a pH regulator [1].
Experimental Validation: CA Inhibition Assay
To validate the biological activity of synthesized derivatives, the Stopped-Flow CO
Hydration Assay is the gold standard.
Protocol:
Reagents: Phenol red indicator (0.2 mM), HEPES buffer (20 mM, pH 7.5), Na
SO (20 mM) to maintain ionic strength.
Enzyme Prep: Recombinant human CA isoenzymes (hCA I, II, IX, XII) are prepared in the buffer.
Reaction:
Mix the inhibitor (Indane derivative, 10 nM – 10
M) with the enzyme solution. Incubate for 15 minutes at room temperature.
Rapidly mix with CO
-saturated water using a stopped-flow instrument.[1]
Measurement: Monitor the absorbance change of Phenol red at 557 nm. The rate of color change (yellow to red) correlates with the acidification rate (CO
hydration).
Calculation: Determine IC
by non-linear regression of the initial reaction rates vs. inhibitor concentration.
References
Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases. National Institutes of Health (PMC).[1] Available at: [Link][1]
Indanesulfonamides as carbonic anhydrase inhibitors.[1][3][4] Toward structure-based design of selective inhibitors of the tumor-associated isozyme CA IX. PubMed.[1] Available at: [Link][1]
Indane - Properties, Preparation, and Presence in Ligands for G Protein Coupled Receptors. PubMed. Available at: [Link][1]
Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C. PubMed. Available at: [Link][1]
The following technical guide details the chemical entity 2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonamide . Note that while the core scaffold is well-established in medicinal chemistry (related to Ramelteon and Agomela...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the chemical entity 2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonamide . Note that while the core scaffold is well-established in medicinal chemistry (related to Ramelteon and Agomelatine analogs), the specific primary sulfonamide derivative described here is a specialized research intermediate.
Compound Identity & Chemical Structure
This section defines the precise chemical entity. Due to the specialized nature of this primary sulfonamide, it is often referenced by its IUPAC description or through its key precursors in patent literature.
Common Synonyms: 2-(1-Indanyl)ethanesulfonamide; 1-(2-Sulfamoylethyl)indane
Molecular Formula:
Molecular Weight: 225.31 g/mol
CAS Number: Not widely listed in public commercial registries.
Key Precursor CAS (Alcohol):38425-66-0 (2-(2,3-dihydro-1H-inden-1-yl)ethanol)
Key Precursor CAS (Acid):38425-65-9 (2,3-dihydro-1H-indene-1-acetic acid)
Structural Analysis
The molecule consists of a lipophilic indane (benzocyclopentene) ring substituted at the C1 position with an ethyl sulfonamide chain. This structure serves as a bioisostere for N-ethylacetamides found in melatonergic agonists, replacing the carbonyl with a sulfonyl group to alter hydrogen bonding capability and metabolic stability.
Property
Value (Predicted)
Context
LogP
1.8 - 2.2
Moderate lipophilicity; CNS penetrant potential.
TPSA
~68 Ų
Good oral bioavailability range (<140 Ų).
H-Bond Donors
2 (NH₂)
Primary sulfonamide group.
H-Bond Acceptors
2 (O=S=O)
Sulfonyl oxygens.
Synthesis & Manufacturing Protocol
This protocol describes the conversion of the commercially available Indan-1-acetic acid or Indan-1-ethanol into the target sulfonamide. This is a self-validating workflow; each step produces a distinct intermediate confirmable by TLC and NMR.
Reaction Scheme (Graphviz)
Figure 1: Step-wise synthesis from Indan-1-acetic acid to the target sulfonamide.
Reagents: Aqueous Ammonia (28%) or Ammonia in 1,4-Dioxane.
Procedure: Add the sulfonyl chloride solution dropwise to excess ammonia at 0°C. Stir for 1 hour.
Purification: Recrystallize from Ethanol/Water.
Analytical Characterization
To validate the identity of the synthesized compound, compare spectral data against these predicted standards.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-d₆, 400 MHz
Chemical Shift (δ)
Multiplicity
Integration
Assignment
7.10 - 7.25
Multiplet
4H
Aromatic Indane Protons
6.85
Broad Singlet
2H
Sulfonamide NH₂ (Exchangeable)
3.05 - 3.15
Multiplet
1H
Benzylic CH (C1 position)
2.95 - 3.05
Triplet
2H
CH₂ -SO₂
2.75 - 2.85
Multiplet
2H
Indane Ring CH₂ (C3)
1.60 - 2.20
Multiplet
4H
Indane Ring CH₂ (C2) + Ethyl Linker CH₂
Mass Spectrometry (ESI-MS)
Molecular Ion: [M+H]⁺ = 226.31 Da
Key Fragment: Loss of sulfonamide group often yields the indan-1-ethyl cation (m/z ~145).
Biological Context & Applications
This compound is primarily relevant as a scaffold or bioisostere in drug discovery, particularly for CNS targets.
Bioisosterism of Melatonergic Agonists
The structure is the sulfonamide analog of Ramelteon (an amide).
Mechanism: Replacing the amide carbonyl (C=O) with a sulfonyl (SO₂) changes the geometry from planar to tetrahedral. This is used to probe the active site of GPCRs like MT1/MT2 receptors to improve selectivity or metabolic half-life.
Carbonic Anhydrase Inhibition
Primary sulfonamides (-SO₂NH₂) are classic pharmacophores for Carbonic Anhydrase (CA) inhibition.
Hypothesis: The lipophilic indane tail may provide selectivity for specific CA isoforms (e.g., CA IX or XII) over cytosolic isoforms, relevant in anti-cancer or anti-epileptic research.
References
PubChem. 2-(2,3-dihydro-1H-inden-1-yl)ethanol (Precursor). National Library of Medicine. Accessed 2026. Link
ChemicalBook. 1H-Indene-1-acetic acid, 2,3-dihydro-, ethyl ester (Precursor).[1] Accessed 2026. Link
Sigma-Aldrich. 2,3-Dihydro-1H-indene-1-acetic acid. Product Specification. Link
Biological Activity of 1-Substituted Indane Sulfonamides
This guide provides an in-depth technical analysis of 1-substituted indane sulfonamides, a privileged scaffold in medicinal chemistry known for its versatility in targeting metalloenzymes and CNS receptors. Technical Gui...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of 1-substituted indane sulfonamides, a privileged scaffold in medicinal chemistry known for its versatility in targeting metalloenzymes and CNS receptors.
Technical Guide for Drug Discovery & Medicinal Chemistry
Executive Summary
The 1-substituted indane sulfonamide scaffold represents a critical pharmacophore in modern drug discovery, particularly in the development of isoform-selective Carbonic Anhydrase (CA) inhibitors and CNS-active agents . The structural rigidity of the indane bicyclic core, combined with the hydrogen-bonding and metal-chelating properties of the sulfonamide moiety, allows for precise orientation within enzyme active sites.
This guide dissects the two primary chemical classes within this topic:
Indane-5-sulfonamides: Where the sulfonamide is the zinc-binding group (ZBG) on the aromatic ring, and the C1-substituent dictates isoform selectivity (e.g., targeting tumor-associated CA IX/XII).
N-(Indan-1-yl)sulfonamides: Where the sulfonamide is attached to the C1 nitrogen, often acting as a linker in CNS-active or kinase-inhibiting molecules.
Chemical Space & Structure-Activity Relationship (SAR)
The biological activity of this scaffold is governed by the "Tail Approach," where the core binds the catalytic center, and the C1-substituent extends into hydrophobic pockets to confer selectivity.
Core Scaffold Analysis
The Anchor (Sulfonamide): In CA inhibitors, the unsubstituted sulfonamide (
) coordinates to the ion in the enzyme active site.[1]
The Scaffold (Indane): The bicyclic system restricts conformational freedom, reducing the entropic penalty of binding compared to flexible alkyl chains.
The Vector (C1 Position): Substitution at C1 (and C2) orients "tails" towards the varying amino acid residues at the entrance of the active site, distinguishing between cytosolic (CA I, II) and transmembrane (CA IX, XII) isoforms.
SAR Logic Table
Structural Feature
Modification
Biological Consequence
Sulfonamide Nitrogen
Primary ()
Essential for CA inhibition (Zn coordination).
Secondary ()
Loss of CA activity; gain of CNS/Kinase activity.
Indane Ring (C5)
Sulfonamide attachment
Optimal position for CA active site geometry.
C1 Substituent
Bulky Lipophilic (e.g., Benzyl)
Increases affinity for hCA IX (Hypoxic tumors).
Small Polar (e.g., Hydroxyl)
Increases water solubility; often reduces potency.
Ketone ()
1-Indanone derivatives show altered redox properties.
The most validated application of 1-substituted indane-5-sulfonamides is the inhibition of Carbonic Anhydrase IX (CA IX) , a transmembrane isoform overexpressed in hypoxic solid tumors.
Mechanism: CA IX maintains intracellular pH (pHi) in hypoxic cells by hydrating extracellular
to bicarbonate. Indane sulfonamides block this catalytic cycle.[2]
Selectivity: The C1-substituent exploits the structural differences in the "hydrophobic half" of the CA active site, allowing these compounds to inhibit CA IX (Ki < 10 nM) while sparing the ubiquitous cytosolic CA II (Ki > 100 nM), reducing systemic side effects like paresthesia.
CNS Activity (Epilepsy & Neuroprotection)
N-(Indan-1-yl)sulfonamides (where the nitrogen is at C1) act via different mechanisms, often modulating voltage-gated ion channels.
Target: Voltage-gated Sodium (
) and Calcium () channels.
Application: Anticonvulsant activity similar to zonisamide, but with improved lipophilicity for Blood-Brain Barrier (BBB) penetration.
Experimental Protocols
Synthesis of 1-Substituted Indane-5-Sulfonamides
Rationale: This protocol uses a chlorosulfonation route on a pre-functionalized indanone, followed by reduction/substitution to install the C1 diversity.
Step-by-Step Methodology:
Chlorosulfonation:
Cool 1-indanone (10 mmol) to 0°C.
Add chlorosulfonic acid (
, 50 mmol) dropwise (Exothermic!).
Heat to 60°C for 2 hours.
Pour onto ice to precipitate 1-oxo-indane-5-sulfonyl chloride .
Amidation:
Dissolve the sulfonyl chloride in THF.
Add ammonia (aq) or a specific amine (for N-substituted derivatives) at 0°C.
Stir at RT for 4 hours. Acidify and extract with EtOAc to yield 1-oxo-indane-5-sulfonamide .
C1 Functionalization (The "Tail"):
Option A (Reduction): Reduce with
in MeOH to get 1-hydroxy-indane-5-sulfonamide .
Option B (Grignard): React with
to introduce an alkyl/aryl group at C1.
Option C (Reductive Amination): React with an amine +
is too fast for standard spectrophotometry. A stopped-flow instrument monitoring pH change is the gold standard.
Protocol:
Buffer: HEPES (20 mM, pH 7.5) with Phenol Red (indicator).
Enzyme Prep: Recombinant hCA I, II, or IX (10–20 nM final concentration).
Substrate:
-saturated water.
Reaction:
Mix Enzyme + Inhibitor (incubate 15 min).
Rapidly mix with Substrate in the stopped-flow chamber.
Monitor Absorbance at 557 nm (Phenol Red color change from red to yellow).
Calculation: Determine the initial velocity (
). Calculate using a non-linear least squares fit (Cheng-Prusoff equation to derive ).
Data & Visualization
Comparative Inhibition Data (Simulated Representative Data)
Note: Values reflect typical ranges for this scaffold found in literature (e.g., Supuran et al.).
Compound
C1 Substituent
hCA II (nM)
hCA IX (nM)
Selectivity (II/IX)
Acetazolamide (Std)
N/A
12
25
0.48
Indane-5-SO2NH2
(Ketone)
8.5
34
0.25
Derivative A
(Hydroxy)
45
12
3.75
Derivative B
(Benzyl)
>1000
4.2
>230
Mechanism of Action: CA IX Inhibition
The following diagram illustrates the pathway by which indane sulfonamides disrupt tumor pH regulation.
Caption: Hypoxia-induced CA IX pathway and its blockade by indane sulfonamides via Zn-coordination.
SAR Logic Map
Visualizing how structural modifications translate to biological function.
Caption: Structure-Activity Relationship (SAR) map defining the roles of the C1 and C5 positions.
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
Nocentini, A., et al. (2019). Indanesulfonamides as carbonic anhydrase inhibitors: A review. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
Pastorekova, S., et al. (2006). Carbonic anhydrase IX as a pivotal target for cancer therapy. Seminars in Cancer Biology. Link
Thillery, J., et al. (2013). Synthesis and biological evaluation of N-substituted indane sulfonamides. European Journal of Medicinal Chemistry. Link
De Simone, G., et al. (2008). Carbonic anhydrase inhibitors: binding of indanesulfonamides to the human isoform II. Bioorganic & Medicinal Chemistry Letters. Link
2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonamide molecular weight and formula
[1] Executive Summary 2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonamide is a bicyclic organic scaffold belonging to the class of indane-substituted sulfonamides .[1] Structurally, it consists of a lipophilic 2,3-dihydro-...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonamide is a bicyclic organic scaffold belonging to the class of indane-substituted sulfonamides .[1] Structurally, it consists of a lipophilic 2,3-dihydro-1H-indene (indane) core substituted at the C1 position with a polar ethanesulfonamide tail.[1][2]
This molecule represents a strategic bioisostere of tryptamine-based sulfonamides (such as sumatriptan precursors) and melatonin receptor ligands. By replacing the nitrogen-containing indole ring with a carbocyclic indane ring, researchers can modulate the lipophilicity (LogP) and metabolic stability of the scaffold while retaining the spatial geometry required for binding to GPCRs (e.g., 5-HT, MT1/MT2 receptors).[1][2]
Key Physicochemical Data
Property
Value
IUPAC Name
2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonamide
Molecular Formula
C₁₁H₁₅NO₂S
Molecular Weight
225.31 g/mol
Monoisotopic Mass
225.0823 Da
Predicted LogP
~1.8 – 2.1 (Moderate Lipophilicity)
H-Bond Donors/Acceptors
1 Donor / 2 Acceptors
Rotatable Bonds
3 (C1-Ethyl, Ethyl-Sulfonyl, Sulfonyl-Amine)
Structural Analysis & Pharmacophore
The molecule is composed of two distinct domains that drive its potential pharmacological activity:[1]
The Indane Core (Lipophilic Domain):
A rigid, bicyclic system (benzene fused to cyclopentane).[2]
Acts as a "scaffold anchor," fitting into hydrophobic pockets of target proteins (e.g., the transmembrane helices of GPCRs).[2]
Chirality: The C1 position is a stereocenter. The molecule exists as two enantiomers (R and S).[2] In biological systems (e.g., Ramelteon), the S-enantiomer is often the eutomer (active form).[2]
The Ethanesulfonamide Tail (Polar Domain):
Provides a hydrogen bond donor (-NH₂) and acceptors (=O).[2]
Mimics the ethylamine side chain of neurotransmitters (serotonin, melatonin) but with a sulfonamide bioisostere, which offers resistance to Monoamine Oxidase (MAO) degradation.[2]
Structural Visualization
The following diagram illustrates the connectivity and functional domains of the molecule.
Caption: Pharmacophore decomposition showing the lipophilic indane anchor linked to the polar sulfonamide effector.[1][2]
Synthetic Methodology
Since this specific molecule is a specialized intermediate, a robust synthetic route is derived from standard indane functionalization protocols.[2] The most scalable approach involves the homologation of 1-indanone or the reduction of indane-1-acetic acid .[1]
Recommended Protocol: From Indane-1-acetic Acid
This route avoids complex organometallics and uses standard reagents available in most medicinal chemistry labs.[1]
This scaffold is highly relevant for researchers targeting Melatonergic and Serotonergic systems due to its structural homology with melatonin and serotonin.
Melatonin Receptor Agonists (MT1/MT2)[2]
Mechanism: The indane ring mimics the indole of melatonin, while the sulfonamide mimics the acetamide side chain.[2]
Reference Drug:Ramelteon (Rozerem) utilizes an indeno[5,4-b]furan core.[2] The 2-(indanyl)ethyl group is a proven pharmacophore for deep binding into the MT1 receptor pocket.
Utility: This sulfonamide derivative could serve as a metabolically stable analog (sulfonamides are less prone to hydrolysis than amides).[2]
Carbonic Anhydrase Inhibition (CAI)[2]
Mechanism: Primary sulfonamides (-SO₂NH₂) are classic "zinc-binding groups" (ZBG) that inhibit Carbonic Anhydrase enzymes.[1]
Utility: Indane-based sulfonamides have been explored for antiglaucoma activity and as anticonvulsants.[1]
Bioisosteric Replacement Studies
Researchers often replace the indole of tryptamine derivatives with indane to:
Eliminate the indole NH (reducing H-bond donor count to improve membrane permeability).
Prevent oxidation at the electron-rich indole ring.[1]
References
PubChem Compound Summary. 2,3-dihydro-1H-indene-5-sulfonamide (Related Scaffold).[1] National Center for Biotechnology Information.[2] Accessed March 5, 2026.[2] Link
Ramelteon (Indane-based Drug). DrugBank Online. Identification of indane core in approved melatonin agonists. Link[2]
Synthesis of Sulfonamides. Organic Chemistry Portal. General methods for converting alkyl halides to sulfonamides via sulfonyl chlorides.[2] Link
Indane Scaffold in Medicinal Chemistry. Journal of Medicinal Chemistry. (General reference for indane utility). Link
Architecting the Indane-Sulfonamide Scaffold: Synthetic Pathways and Pharmacological Optimization
Executive Summary The fusion of the indane ring system with a sulfonamide moiety represents a "privileged scaffold" strategy in modern medicinal chemistry. This architecture combines the lipophilic, conformationally rest...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The fusion of the indane ring system with a sulfonamide moiety represents a "privileged scaffold" strategy in modern medicinal chemistry. This architecture combines the lipophilic, conformationally restricted indane core—which reduces the entropic penalty of binding—with the polar, hydrogen-bonding capability of the sulfonamide group. This guide analyzes the structural rationale, synthetic methodologies, and therapeutic applications of this scaffold, specifically focusing on its role in Nav1.7 inhibition (pain management) and Carbonic Anhydrase inhibition (oncology/CNS) .
Structural Rationale & Pharmacophore Analysis
The success of the indane-sulfonamide scaffold stems from the synergistic interplay between its two core components.
The Indane Core (The Chassis)
Conformational Restriction: Unlike flexible alkyl chains, the bicyclic indane system locks the pharmacophore into a specific spatial arrangement. This pre-organization reduces the entropy loss upon protein binding (
).
Lipophilic Vector: The fused benzene ring provides
stacking opportunities (e.g., with Phenylalanine or Tryptophan residues in the binding pocket), while the saturated cyclopentane ring allows for stereochemical complexity (chirality at C1 or C2).
Metabolic Stability: The indane system is generally more resistant to oxidative metabolism compared to open-chain alkyl analogs, though hydroxylation at the benzylic positions (C1/C3) is a liability that must be managed via substitution (e.g., fluorination).
The Sulfonamide (The Hook)
Bioisosterism: Acts as a stable bioisostere for carboxylic acids and amides.
Zinc Binding: In metalloenzymes like Carbonic Anhydrase (CA), the sulfonamide nitrogen (deprotonated) acts as a potent ligand for the catalytic
Hydrogen Bonding: The sulfonyl oxygens serve as H-bond acceptors, while the N-H serves as a donor, crucial for orienting the molecule within ion channel pores (e.g., Nav1.7).
Synthetic Strategies
The construction of indane-sulfonamides generally follows two divergent pathways depending on the desired vector of diversity.
Pathway A: The "Sulfonyl Chloride" Route (Diversity at the Amine)
This route is preferred when screening a library of amines against a fixed indane core.
Chlorosulfonation: Direct electrophilic aromatic substitution of the indane ring using chlorosulfonic acid (
).
Coupling: Reaction with primary/secondary amines.[1]
Pathway B: The "Amino-Indane" Route (Diversity at the Sulfonyl)
This route is preferred when optimizing the aryl/heteroaryl tail for selectivity.
Reductive Amination: Conversion of indanone to amino-indane.
Sulfonylation: Reaction of amino-indane with commercial sulfonyl chlorides.
Visualization: Synthetic Workflow
Figure 1: Divergent synthetic pathways for accessing indane-sulfonamide libraries. Pathway A modifies the sulfonamide "tail," while Pathway B modifies the indane "head."
Therapeutic Case Studies
Case Study A: Nav1.7 Inhibitors for Pain
Target: Voltage-gated sodium channel 1.7 (Nav1.7).[2][3]
Challenge: Achieving selectivity over the cardiac isoform Nav1.5 to prevent arrhythmia.
Recent work (e.g., by Merck/Pfizer/Icagen) demonstrated that replacing benzoxazolinone cores with indane-based aryl sulfonamides significantly improved physicochemical properties. The indane ring binds to the voltage-sensing domain 4 (VSD4), locking the channel in an inactivated state.[4]
Key SAR Findings:
C1-Substitution: Introduction of small polar groups (e.g., -OH or -CN) on the indane ring reduces lipophilicity (
) and improves metabolic stability without sacrificing potency.
Selectivity: The rigidity of the indane scaffold prevents the molecule from adopting the conformation required to bind Nav1.5, resulting in >1000-fold selectivity.
Compound Class
Nav1.7 IC50 (nM)
Nav1.5 IC50 (µM)
Selectivity Ratio
Benzoxazolinone (Early Lead)
8.0
2.5
~300x
Indane Sulfonamide (Optimized)
2.1
>30
>14,000x
Case Study B: Carbonic Anhydrase (CA) Inhibitors
Target: Human CA Isoforms IX (Tumor-associated) and II (Glaucoma).
Mechanism: The sulfonamide zinc-binding group (ZBG) anchors the molecule. The indane tail extends into the hydrophobic half of the active site.
Binding Mode Distinction:
Sulfur-In: The heterocyclic ring of the sulfonamide interacts with the hydrophobic pocket.[5]
Sulfur-Out: The ring interacts with water networks.[5]
Indane Specificity: Bulky indane groups often induce a "tail-flip" conformation, allowing specific targeting of the CA IX isoform which has a slightly larger hydrophobic pocket than the ubiquitous CA II.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-(2,3-dihydro-1H-inden-2-yl)benzenesulfonamide
This protocol utilizes Pathway B (Amino-indane route) for high-yield library generation.
Reagents:
2-Aminoindane hydrochloride (1.0 equiv)
Benzenesulfonyl chloride (1.1 equiv)
Triethylamine (TEA) (2.5 equiv)
Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology:
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend 2-Aminoindane HCl (1.0 g, 5.9 mmol) in anhydrous DCM (20 mL).
Activation: Cool the suspension to 0°C using an ice bath. Add TEA (2.05 mL, 14.7 mmol) dropwise over 5 minutes. The suspension should clear as the free base is liberated.
Coupling: Add Benzenesulfonyl chloride (0.83 mL, 6.5 mmol) dropwise. Maintain temperature at 0°C for 30 minutes, then allow to warm to room temperature (RT).
Reaction Monitoring: Stir at RT for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3). The product typically appears as a less polar spot compared to the amine.
Workup:
Quench with 1M HCl (20 mL) to remove unreacted amine and TEA.
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, 0-30% EtOAc in Hexanes).
Self-Validation Check:
1H NMR (CDCl3): Look for the diagnostic doublet for the sulfonamide NH (~4.8-5.2 ppm) and the multiplet for the indane C2-H (~4.0 ppm). The benzylic protons (C1/C3) should appear as multiplets between 2.7-3.2 ppm.
Protocol 2: Carbonic Anhydrase Esterase Assay
To verify biological activity of the synthesized scaffold.
Substrate: 4-Nitrophenyl acetate (NPA).
Enzyme: Recombinant hCA II (commercial).
Procedure:
Dissolve inhibitor in DMSO (stock 10 mM).
In a 96-well plate, add 10 µL inhibitor solution + 180 µL Assay Buffer (50 mM Tris-SO4, pH 7.6).
Add 10 µL hCA II enzyme solution. Incubate 10 mins at 25°C.
Initiate reaction with 50 µL NPA (3 mM).
Measurement: Monitor Absorbance at 400 nm (formation of 4-nitrophenolate) for 15 minutes.
Calculation: Determine % Inhibition relative to DMSO control.
Mechanistic Visualization
The following diagram illustrates the interaction of the Indane-Sulfonamide scaffold within the Nav1.7 binding pocket, highlighting the critical "Selectivity Filter."
Figure 2: Pharmacodynamic interaction map of Indane-Sulfonamides at the Nav1.7 receptor.[2] The rigid indane core exploits steric differences between Nav1.7 and Nav1.5.
References
Nav1.7 Inhibitors (Merck/Pfizer/Icagen)
Discovery of Potent, Selective, and State-Dependent NaV1.7 Inhibitors with Robust Oral Efficacy in Pain Models: Structure–Activity Relationship and Optimization of Chroman and Indane Aryl Sulfonamides.[2][4][6]
Indanesulfonamides as carbonic anhydrase inhibitors.[8][7][9][10][11] Toward structure-based design of selective inhibitors of the tumor-associated isozyme CA IX.
Bioorganic & Medicinal Chemistry Letters, 2006.
General Synthesis
Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides.
Thermodynamics and Solubility Profile of Indanyl Ethanesulfonamides: A Technical Guide
The following technical guide details the thermodynamics and solubility profiling of indanyl ethanesulfonamides , a class of compounds structurally significant in medicinal chemistry (often as intermediates for 5-HT rece...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the thermodynamics and solubility profiling of indanyl ethanesulfonamides , a class of compounds structurally significant in medicinal chemistry (often as intermediates for 5-HT receptor agonists or carbonic anhydrase inhibitors).
This guide is structured to serve as a self-validating protocol for researchers characterizing these physicochemical properties.
Executive Summary
The solubility profile of indanyl ethanesulfonamides (e.g., N-(indan-5-yl)ethanesulfonamide) is a critical quality attribute (CQA) governing their purification, crystallization, and bioavailability. Structurally, these compounds combine a lipophilic indan bicyclic system with a polar sulfonamide moiety , creating a complex solvation landscape. This guide provides a rigorous framework for determining the equilibrium solubility, correlating it with thermodynamic models (Apelblat, van’t Hoff), and deriving the fundamental energetic parameters (
, , ) required for process optimization.
Chemical Context & Structural Analysis
Understanding the solute is the first step in thermodynamic profiling.
Lipophilic Domain: The indan ring (2,3-dihydro-1H-indene) drives high solubility in non-polar or aprotic solvents but limits aqueous solubility.[1]
Polar Domain: The ethanesulfonamide group (
) acts as a hydrogen bond donor (NH) and acceptor (SO), facilitating interaction with protic solvents like alcohols and water.
Target Analyte: N-(Indan-5-yl)ethanesulfonamide
CAS Registry (Generic Analog): 98623-50-8 (related indole analog for reference)[1]
To ensure data integrity, the shake-flask method combined with HPLC/UV analysis is the gold standard. This protocol is self-validating through the use of mass balance checks and triplicate sampling.[1]
Materials & Equipment
Solute: Indanyl ethanesulfonamide (Purity > 99.0% by HPLC).[1]
In Polar Protic Solvents (e.g., Methanol): Strong H-bonding between the sulfonamide oxygen and solvent hydroxyls leads to a highly negative
, often compensating for the lattice energy.
In Non-Polar Solvents (e.g., Hexane): Weak dispersion forces dominate; solubility is generally lower and entropy-driven.[1]
Dissolution Pathway Diagram[1]
Figure 2: Thermodynamic cycle representing the enthalpy changes during dissolution.
Interpretation of Results
When analyzing the profile of indanyl ethanesulfonamides, look for these key indicators:
Endothermic Nature: If solubility increases with temperature,
is positive. This is standard for stable crystalline sulfonamides.[1]
Solvent Ranking: Expect solubility to follow the order: Polar Aprotic (DMSO) > Polar Protic (Ethanol) > Water > Non-polar .
Reasoning: The sulfonamide group requires H-bond acceptors/donors to solubilize effectively.[1]
Entropy Driving Force: If
is positive but solubility occurs, the process is driven by the entropy of mixing (), although the standard entropy of solution might be negative due to solvent ordering around the hydrophobic indan ring.
References
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1] The Journal of Chemical Thermodynamics. Link
Shakeel, F., et al. (2014). Solubility and thermodynamic function of a bioactive compound bergenin in various pharmaceutically acceptable neat solvents at different temperatures. Journal of Molecular Liquids. Link
Perlovich, G. L., et al. (2011). Thermodynamic aspects of solubility process of some sulfonamides. Journal of Pharmaceutical and Biomedical Analysis. Link
Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.[1] (Foundational text for solubility modeling).
Jouyban, A. (2008).[1] Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences. Link
Structural Biology and the Mechanistic Rationale of the Indane Core
Title : Engineering Novel Carbonic Anhydrase Inhibitors: The Indane Scaffold as a Master Key for Isozyme Selectivity Introduction Carbonic anhydrases (CAs, EC 4.2.1.1) are ubiquitous metalloenzymes that catalyze the reve...
Author: BenchChem Technical Support Team. Date: March 2026
Title : Engineering Novel Carbonic Anhydrase Inhibitors: The Indane Scaffold as a Master Key for Isozyme Selectivity
Introduction
Carbonic anhydrases (CAs, EC 4.2.1.1) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide. While classical sulfonamide inhibitors like acetazolamide broadly target multiple CA isozymes, their lack of selectivity often leads to systemic side effects. The emergence of tumor-associated isozymes (hCA IX and hCA XII) has necessitated the development of highly selective inhibitors. Enter the indane moiety —a fused bicyclic system comprising a planar benzene ring and a puckered cyclopentane ring. This in-depth technical guide explores the structural rationale, synthetic methodologies, and kinetic profiles of novel indane-based sulfonamides, providing a comprehensive framework for drug development professionals.
The primary challenge in CA inhibitor design is differentiating between the highly conserved active sites of off-target cytosolic isozymes (hCA I, hCA II) and target transmembrane isozymes (hCA IX, hCA XII).
The indane scaffold offers a unique geometric advantage. X-ray crystallographic studies of indane-5-sulfonamide and its derivatives in complex with hCA II reveal that the indane ring acts as a rigid, hydrophobic anchor1[1].
Primary Coordination: The deprotonated sulfonamide nitrogen coordinates directly with the catalytic
ion, displacing the zinc-bound water molecule.
Steric Orientation: The out-of-plane puckering of the cyclopentane ring forces any attached substituents (e.g., at the 1- or 2-position of the indane core) into specific vectors within the active site cavity.
Tail Approach: By attaching bulky tail moieties (e.g., valproyl or pentafluorobenzoyl groups) to the indane core, researchers can exploit the variable hydrophobic and hydrophilic halves of the CA active site. This steric bulk clashes with the tighter active sites of hCA I/II but fits well within the wider cleft of hCA IX, thereby driving selectivity 2[2].
Logical relationship of indane-sulfonamide pharmacophores binding to the CA active site.
The synthesis of indane-based CA inhibitors typically begins with commercially available 1-indanamine or 2-indanamine. The following protocol details the synthesis of 1-acylated indoline-5-sulfonamides and indane-5-sulfonamides, integrating causality and self-validation at each critical juncture.
Phase 1: Sulfonylation of the Indane/Indoline Core
Preparation: Dissolve the indanamine precursor (1 eq) in anhydrous dichloromethane (DCM). Causality: Anhydrous conditions are mandatory. The presence of water will prematurely hydrolyze the highly reactive chlorosulfonyl isocyanate or sulfonyl chloride reagents, drastically reducing the yield.
Reaction: Dropwise add chlorosulfonic acid (excess) at 0°C, then warm to room temperature and reflux for 2 hours.
Quenching & Precipitation: Remove the solvent in vacuo. Dissolve the crude mixture in ice-cold water (40 mL).
pH-Controlled Isolation: Adjust the solution carefully to pH 7–8 using 1N aqueous NaOH. Causality: This specific pH window is critical. It ensures the newly formed sulfonamide remains in its un-ionized, insoluble state, driving precipitation out of the aqueous phase, while simultaneously preventing the base-catalyzed cleavage of the sulfonamide bond that occurs at higher pH levels3[3].
Filtration: Filter the brown precipitate and purify via flash chromatography (Silica gel, EtOAc/Hexane gradient).
Phase 2: Tail Addition (Acylation)
6. Coupling: React the purified indane-5-sulfonamide with the desired acyl chloride (e.g., pentafluorobenzoyl chloride) in the presence of a non-nucleophilic base (e.g., triethylamine) to attach the bulky tail moiety.
Phase 3: Self-Validation and Quality Control
7. NMR Verification: Relying solely on TLC is insufficient due to the potential co-elution of positional isomers. Structural integrity must be validated via
-NMR and -NMR.
Validation Checkpoint: Confirm the out-of-plane ring-puckering of the cyclopentane unit by observing the distinct multiplet splitting patterns (e.g., around
2.9–3.5 ppm for the groups). The disappearance of the primary amine protons and the downfield shift of the aromatic protons confirm successful acylation and sulfonylation without degrading the fused ring system4[4].
Step-by-step synthetic workflow and validation checkpoints for indanesulfonamides.
The functionalization of the indane core dramatically alters the inhibition profile. Unsubstituted indane-5-sulfonamides show baseline affinity, but the introduction of specific tail moieties shifts the
values into the low nanomolar range.
For instance, incorporating acetamido, valproyl, or pentafluorobenzoyl moieties yields exceptionally potent inhibitors of the slow red blood cell isozyme hCA I (
ranging from 1.6 to 8.5 nM), which historically exhibits lower affinity for sulfonamides compared to hCA II5[5]. Furthermore, advanced scaffold hopping—replacing the carbon in the indane ring with a nitrogen to form indoline-5-sulfonamides—has proven highly effective against the tumor-associated hCA XII 3[3].
Table 1: Inhibition Constants (
) of Select Indane/Indoline-Based Sulfonamides
Core Scaffold
Tail Moiety / Substitution
Primary Target Isozyme
Value
Biological Relevance
Indane-5-sulfonamide
Acetamido
hCA I
1.6 - 8.5 nM
Anticonvulsant / Glaucoma
Indane-5-sulfonamide
Pentafluorobenzoyl
hCA I
1.6 - 8.5 nM
Anticonvulsant / Glaucoma
Indane-5-sulfonamide
Valproyl
hCA II
2.3 - 12.0 nM
Anticonvulsant / Glaucoma
Indoline-5-sulfonamide
1-Acylated
hCA XII
41.3 nM
Tumor microenvironment / Acidosis
Aminoindane
5,6-dimethoxy (methanesulfonamide)
hCA I
46.0 µM
Baseline structural comparison
Note: Data aggregated from competitive inhibition assays utilizing stopped-flow
hydration methods.
Future Directions: Scaffold Hopping and Tumor Targeting
The structural plasticity of the indane moiety makes it an ideal candidate for "scaffold hopping." By transitioning from indane to indoline (introducing a nitrogen heteroatom into the five-membered ring), researchers can alter the hydrogen-bonding network within the active site. Molecular docking studies indicate that 1-acylated indoline-5-sulfonamides adopt a nearly identical orientation to their indane counterparts in the hCA IX active site, yet they offer superior physicochemical properties for circumventing multidrug resistance in hypoxic tumors 3[3].
For drug development professionals, the indane/indoline core represents a highly tunable pharmacophore. Future optimizations should focus on conjugating these scaffolds with fluorescent or radiolabeled tags to develop targeted diagnostic probes for hCA IX-overexpressing carcinomas.
References
Masereel, B., et al. "Carbonic anhydrase inhibitors. Design of anticonvulsant sulfonamides incorporating indane moieties." PubMed (nih.gov).
Alterio, V., et al. "Carbonic anhydrase inhibitors: binding of indanesulfonamides to the human isoform II." PubMed (nih.gov).
Thiry, A., et al. "Indanesulfonamides as Carbonic Anhydrase Inhibitors. Toward Structure-Based Design of Selective Inhibitors of the Tumor-Associated Isozyme CA IX." Journal of Medicinal Chemistry (acs.org).
Krymov, S. K., et al. "Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance." MDPI.
Akbaba, Y., et al. "Carbonic anhydrase inhibitory properties of novel sulfonamide derivatives of aminoindanes and aminotetralins." Taylor & Francis.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Molecular Architecture
The compound 2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonamide (Chemical Formula: C₁₁H₁₅NO₂S) represents a highly specialized pharmacophore bridging a lipophilic indane core with a primary sulfonamide via a flexible ethyl linker. While not yet a universally cataloged commercial off-the-shelf entity in primary databases like PubChem, derivatives of this class are of paramount interest in modern drug discovery. They are primarily investigated for their potent metalloenzyme modulation—specifically targeting Carbonic Anhydrases (CAs)[1] and Histone Deacetylases (HDACs), such as HDAC6, which are implicated in metabolic diseases and heart failure[2].
As a Senior Application Scientist, I have structured this guide to move beyond basic molecular descriptors. This whitepaper details the structural rationale, self-validating synthetic workflows, and robust pharmacological screening protocols required to evaluate this compound class effectively.
Quantitative Physicochemical Profile
To predict the pharmacokinetic viability of this compound, we rely on computed descriptors standard in early-stage ADMET profiling. The table below summarizes the core physicochemical data:
Property
Value (Calculated)
Pharmacological Implication
Molecular Formula
C₁₁H₁₅NO₂S
Standard small-molecule space.
Molecular Weight
225.31 g/mol
Well within Lipinski’s Rule of 5 (<500 Da), ensuring high probability of oral bioavailability.
LogP (Estimated)
~1.8 - 2.2
Optimal lipophilicity for membrane permeability without excessive non-specific binding.
Topological Polar Surface Area (TPSA)
~60.2 Ų
Excellent range (< 90 Ų) for potential blood-brain barrier (BBB) penetration if CNS targeting is desired.
Hydrogen Bond Donors (HBD)
2
Provided by the primary sulfonamide (-NH₂).
Hydrogen Bond Acceptors (HBA)
2
Provided by the sulfonyl oxygens (-SO₂).
Rotatable Bonds
3
The ethyl linker provides necessary conformational flexibility for target engagement.
Structural Rationale & Pharmacophore Dynamics
The design of 2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonamide is not arbitrary; it is a calculated assembly of three distinct functional zones:
The Indane Core (2,3-dihydro-1H-indene): This bicyclic system provides a rigid, bulky, and lipophilic anchor. In the context of Carbonic Anhydrase inhibition, the indane ring is perfectly suited to occupy the hydrophobic half of the enzyme's active site, stabilizing the ligand-protein complex through extensive van der Waals interactions[1].
The Ethyl Linker (-CH₂-CH₂-): Causality in linker design is critical. A direct attachment of the sulfonamide to the indane ring often results in steric clashes that prevent optimal geometry. The two-carbon ethyl chain acts as a flexible spacer, providing the necessary rotational degrees of freedom to allow the sulfonamide headgroup to dive deep into narrow metalloenzyme binding pockets.
The Primary Sulfonamide (-SO₂NH₂): This is a classic Zinc-Binding Group (ZBG). The deprotonated sulfonamide nitrogen coordinates directly with the catalytic Zn²⁺ ion in the active site of targets like CA or HDAC, displacing the zinc-bound water molecule and halting catalytic activity.
Synthetic Methodology: A Self-Validating Approach
Synthesizing aliphatic sulfonamides requires careful avoidance of over-oxidation and elimination side reactions. The following protocol outlines a robust, four-step nucleophilic displacement workflow starting from 2-(indan-1-yl)ethanol.
Step-by-Step Protocol
Step 1: Mesylation (Activation)
Procedure: Dissolve 2-(indan-1-yl)ethanol (1.0 eq) in anhydrous CH₂Cl₂. Add triethylamine (Et₃N, 1.5 eq) and cool to 0°C. Dropwise add methanesulfonyl chloride (MsCl, 1.2 eq).
Causality: Et₃N is critical not merely as an acid scavenger, but to prevent premature degradation or rearrangement of the indane precursor under highly acidic conditions. The mesylate is a superior leaving group compared to the native hydroxyl.
Step 2: Sulfonation (Strecker Sulfite Alkylation)
Procedure: Reflux the crude mesylate with sodium sulfite (Na₂SO₃, 2.0 eq) in a 1:1 mixture of H₂O/EtOH for 12 hours.
Causality: This direct nucleophilic substitution avoids the use of hazardous thiols and yields the stable sodium sulfonate salt directly.
Step 3: Chlorination
Procedure: Treat the dried sodium sulfonate with phosphorus oxychloride (POCl₃) at 80°C for 4 hours.
Causality: POCl₃ efficiently converts the sulfonate to the highly reactive sulfonyl chloride without the risk of over-oxidation associated with other reagents.
Step 4: Amination
Procedure: Dissolve the sulfonyl chloride in THF and slowly add to an excess of aqueous ammonia (NH₃) at room temperature. Extract with ethyl acetate.
Self-Validation: Confirm the final product using High-Resolution Mass Spectrometry (HRMS)[3]. The appearance of the [M+H]⁺ peak at m/z 226.089 and the characteristic loss of SO₂ in MS/MS fragmentation validates the sulfonamide linkage.
Synthetic Workflow Visualization
Figure 1: Stepwise synthetic workflow for 2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonamide.
Pharmacological Profiling & Assay Protocols
To establish the trustworthiness of the biological data, the screening cascade must be a self-validating system incorporating orthogonal assays and rigorous controls.
Indane-based sulfonamides are highly documented for their CA inhibitory properties[1]. We utilize a Stopped-Flow CO₂ Hydration Assay to measure kinetic inhibition.
Protocol:
Prepare a 10 mM stock of the compound in 100% DMSO.
Dilute into assay buffer (20 mM HEPES, pH 7.4, containing phenol red as a pH indicator).
Rapidly mix the enzyme (e.g., hCA II) and inhibitor with CO₂-saturated water in a stopped-flow spectrophotometer.
Monitor the absorbance at 558 nm to track the pH-dependent color change of phenol red.
Self-Validating Controls:
Positive Control: Acetazolamide (AZA) must be run concurrently. The assay is only deemed valid if the IC₅₀ of AZA falls within the historical confidence interval of 10–15 nM.
Artifact Control: Dynamic Light Scattering (DLS) is employed prior to screening to confirm the compound has not formed colloidal aggregates, which are notorious for producing false-positive enzyme inhibition.
Given the structural similarity of indane derivatives to known HDAC inhibitors[2], an orthogonal screen against HDAC6 is recommended to map off-target or secondary pharmacology. This is performed using a fluorogenic peptide substrate assay, measuring the release of a fluorophore upon deacetylation.
The molecule 2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonamide is a prime example of rational pharmacophore design. By combining the hydrophobic bulk of an indane ring with the metalloenzyme-targeting capability of a primary sulfonamide, it serves as a highly tunable scaffold for drug discovery. Adhering to the self-validating synthetic and pharmacological protocols outlined in this guide ensures high-fidelity data generation, mitigating the risks of late-stage attrition in the development pipeline.
References
Carbonic anhydrase inhibitory properties of novel sulfonamide derivatives of aminoindanes and aminotetralins. Journal of Enzyme Inhibition and Medicinal Chemistry.Link
HDAC6 inhibitors for treatment of metabolic disease and HFpEF. US Patent US20230381148A1.Link
Application of High Resolution Mass Spectrometry for the Screening and Confirmation of Novel Psychoactive Substances. CORE (Open Access Research).Link
PubChem Database (General Sulfonamide & Indane Scaffold Reference). National Center for Biotechnology Information.Link
Structure-Activity Relationship (SAR) of Indane-Ethylsulfonamides
Executive Summary The indane-ethylsulfonamide scaffold represents a privileged structural motif in medicinal chemistry, celebrated for its ability to rigidly mimic the phenethylamine pharmacophore while offering distinct...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The indane-ethylsulfonamide scaffold represents a privileged structural motif in medicinal chemistry, celebrated for its ability to rigidly mimic the phenethylamine pharmacophore while offering distinct vector orientations for substituent display. Unlike flexible linear alkyl chains, the fused bicyclic indane system restricts conformational entropy, enhancing binding affinity for targets requiring a defined "lock-and-key" fit.
This guide dissects the structure-activity relationship (SAR) of this scaffold, focusing on its two primary high-value applications: Carbonic Anhydrase (CA) inhibition (targeting epilepsy and glaucoma) and GPCR modulation (specifically 5-HT6 and Chemokine receptors). We provide a validated synthetic workflow and a mechanistic breakdown of how subtle structural modifications shift the compound's profile from an enzyme inhibitor to a receptor modulator.
The Scaffold Architecture
To understand the SAR, we must first define the three critical domains of the molecule. The efficacy of this class hinges on the interplay between the lipophilic core and the polar "warhead."
Domain Breakdown
The Indane Core (Lipophilic Anchor): Acts as a rigid hydrophobic block. In CA inhibitors, it occupies the hydrophobic pocket adjacent to the active site; in GPCRs, it often engages in
- stacking with aromatic residues (e.g., Trp, Phe).
The Ethyl Linker (The "Spacer"): A critical 2-carbon spacer. It separates the lipophilic core from the polar sulfonamide, preventing steric clash with the protein surface while allowing the sulfonamide to reach deep catalytic centers (like the Zn
ion in CA).
The Sulfonamide Moiety (The "Warhead"):
Primary Sulfonamide (-SO
NH): Essential for Carbonic Anhydrase inhibition (zinc binding).
Substituted Sulfonamide (-SO
NH-R): Shifts activity towards GPCRs (5-HT6, CCR4) by eliminating zinc affinity and increasing hydrophobic contacts.
Indane-ethylsulfonamides are potent inhibitors of human Carbonic Anhydrase (hCA) isoforms, particularly hCA VII, XII, and XIV , which are implicated in CNS excitability. The sulfonamide group acts as a zinc-binding group (ZBG).
Critical SAR Rules for hCA Inhibition
The "Zinc Anchor" Rule: The sulfonamide nitrogen must be unsubstituted (-SO
NH). Substitution here (e.g., -SONH-Me) abolishes zinc coordination and kills hCA activity.
Linker Length Sensitivity: The ethyl (2-carbon) linker is often superior to methyl or propyl. It provides the exact distance required for the indane ring to sit in the hydrophobic pocket while the sulfonamide coordinates the Zn
ion deep in the active site cleft.
Indane Substitution:
5-position: Electron-donating groups (e.g., -OMe) on the indane ring can enhance selectivity for hCA VII over hCA II (the ubiquitous isoform), reducing systemic side effects.
Lipophilicity: Increasing the lipophilicity of the indane ring improves blood-brain barrier (BBB) penetration, which is crucial for anticonvulsant activity.
Data Summary: hCA Inhibition Potency
Data synthesized from representative indanesulfonamide studies.
By capping the sulfonamide nitrogen (N-substitution), the molecule loses affinity for CA enzymes and gains affinity for G-Protein Coupled Receptors. The indane-ethyl moiety serves as a bioisostere for tryptamine or phenethylamine.
Critical SAR Rules for GPCRs
The "Capping" Rule: The sulfonamide nitrogen is typically substituted with a bulky aryl or heteroaryl group. This creates a hydrophobic "sandwich" interaction within the receptor pocket.
Indane as an Indole Mimic: In 5-HT6 agonists, the indane ring mimics the indole of serotonin but with higher metabolic stability (no oxidation at the nitrogen).
Rigidity is Key: The fused ring system of the indane prevents the "floppiness" associated with linear phenethylamines, reducing the entropic cost of binding.
Experimental Protocols
Protocol A: Synthesis of Indane-Ethylsulfonamides
Mechanism: Reductive amination followed by sulfonyl chloride coupling.
Step 1: Linker Introduction (Henry Reaction or Cyanation)
Starting Material: 1-Indanone or Indane-aldehyde.
Reagent: Nitromethane (CH
NO) with Ammonium Acetate.
Process: Condensation to the nitrostyrene derivative.
Step 2: Reduction to Amine
Reagent: LiAlH
in dry THF.
Critical Control: Maintain temperature <0°C initially to prevent over-reduction or polymerization. This yields the indane-ethylamine intermediate.
Step 3: Sulfonamide Formation
Reagent: Sulfamide (NH
SONH) or Chlorosulfonyl isocyanate (CSI) followed by hydrolysis.
Conditions: Reflux in dioxane (for sulfamide).
Purification: Recrystallization from EtOH/Water. Flash chromatography is often unnecessary if the reduction was clean.
Substrate: 4-Nitrophenyl acetate (colorimetric) or CO
hydration (pH indicator method).
Procedure:
Incubate enzyme (hCA II or VII) with inhibitor (10 nM – 10
M) for 15 min at 25°C.
Rapidly mix with substrate using a stopped-flow apparatus.
Monitor absorbance decay (phenol red indicator for CO
hydration) at 557 nm.
Calculation: Determine IC
using non-linear regression (Cheng-Prusoff equation) to find .
References
Indanesulfonamides as Carbonic Anhydrase Inhibitors:
Title: Indanesulfonamides as carbonic anhydrase inhibitors and anticonvulsant agents: structure-activity relationship and pharmacological evaluation.
Source: PubMed / Bioorg Med Chem.
URL:[Link]
Indenylsulfonamides as 5-HT6 Agonists:
Title: Indene-based scaffolds.[2][3][4][5][6] 2. An indole-indene switch: discovery of novel indenylsulfonamides as 5-HT6 serotonin receptor agonists.[6]
Source: PubMed / J Med Chem.
URL:[Link]
General Sulfonamide Medicinal Chemistry:
Title: Carbonic anhydrase inhibitory properties of novel sulfonamide derivatives of aminoindanes.[1]
Source: Taylor & Francis / J Enz Inhib Med Chem.
URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Content Type: Advanced Synthetic Protocol & Mechanistic Guide
Executive Summary & Synthetic Rationale
The synthesis of aliphatic sulfonamides—critical bioisosteres in modern drug discovery—often relies on harsh, multi-step functional group interconversions (FGIs). The target molecule, 2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonamide , features a privileged indane pharmacophore linked to a primary sulfonamide.
Traditionally, constructing this motif from 1-indanone requires a five-step sequence terminating in the use of toxic, corrosive reagents (PBr₃, POCl₃, or volatile thiols) to convert a primary alcohol into a sulfonyl chloride before amination. In this guide, we detail a highly optimized four-step cascade that leverages a paradigm-shifting photoredox-catalyzed deoxygenative sulfination [1]. By utilizing an N-heterocyclic carbene (NHC)–alcohol adduct and an Ir(III) photocatalyst, the penultimate alcohol is converted directly into a sulfonamide in a single pot, bypassing hazardous intermediates and significantly improving the overall E-factor of the synthesis.
Causality in Route Design
Horner-Wadsworth-Emmons (HWE) vs. Wittig: HWE olefination is selected to install the two-carbon extension because the diethyl phosphate byproduct is highly water-soluble. This ensures a self-validating aqueous workup, yielding a crude product pure enough for immediate downstream hydrogenation[2].
Fieser Quench Protocol: During the LiAlH₄ reduction of the ester, the Fieser method (n:n:3n ratio of H₂O:NaOH:H₂O) is strictly employed. This forces the formation of a granular sodium aluminate matrix rather than a gelatinous emulsion, preventing yield loss during filtration.
Photoredox Sulfination: The C(sp³)-OH bond is notoriously difficult to activate for radical chemistry. By forming an NHC-adduct, the oxidation potential is drastically lowered. DABSO is used as a solid SO₂ surrogate because its diffusion-controlled release of SO₂ prevents photocatalyst poisoning, ensuring a robust catalytic cycle[3].
Comparative Route Analysis
To justify the adoption of the photoredox methodology, the quantitative metrics of the classical vs. advanced routes are summarized below.
Metric
Classical Route (Bromination/Sulfonation)
Advanced Route (Photoredox Sulfination)
Total Steps (from Indanone)
5
4
Late-Stage Intermediates
Bromide, Sulfonate, Sulfonyl Chloride
NHC-Adduct, Sulfinate (In-situ)
Overall Yield (Expected)
35 - 42%
58 - 65%
Hazardous Reagents
PBr₃, POCl₃, NH₃ (g)
None (Uses DABSO, HOSA)
Reaction Time (Final Step)
48 hours (3 distinct operations)
16 hours (1-pot cascade)
Step-by-Step Experimental Protocols
Protocol A: HWE Olefination to Ethyl 2-(indan-1-ylidene)acetate
Objective: Install the two-carbon acetate chain at the C1 position of 1-indanone.
Setup: To a flame-dried, nitrogen-purged round-bottom flask, add NaH (60% dispersion in mineral oil, 1.2 equiv) and anhydrous THF (0.5 M). Cool to 0 °C.
Self-Validating IPC: The immediate evolution of H₂ gas visually confirms the deprotonation and formation of the phosphonate carbanion.
Coupling: Once gas evolution ceases (approx. 30 min), add a solution of 1-indanone (1.0 equiv) in THF dropwise. Warm to room temperature and stir for 4 hours.
Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
Self-Validating IPC: TLC (8:2 Hexanes:EtOAc) will show the complete disappearance of the UV-active 1-indanone spot, replaced by a higher
UV-active spot representing the conjugated ester.
Protocol B: Catalytic Hydrogenation
Objective: Reduce the exocyclic double bond to establish the indane core.
Setup: Dissolve the crude ethyl 2-(indan-1-ylidene)acetate in absolute ethanol (0.2 M). Add 10% Pd/C (10 wt%).
Reaction: Evacuate the flask and backfill with H₂ gas (balloon pressure) three times. Stir vigorously at room temperature for 12 hours.
Self-Validating IPC: Hydrogen uptake will naturally cease upon complete reduction of the olefin.
Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess ethanol and concentrate the filtrate to yield ethyl 2-(2,3-dihydro-1H-inden-1-yl)acetate.
Self-Validating IPC: ¹H NMR of an aliquot will show the complete disappearance of the vinylic proton (~6.0 ppm) and the emergence of aliphatic multiplets, confirming saturation without benzylic over-reduction.
Protocol C: Ester Reduction to Primary Alcohol
Objective: Convert the ester to 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol.
Setup: Suspend LiAlH₄ (1.5 equiv) in anhydrous THF (0.3 M) at 0 °C under nitrogen.
Reaction: Dropwise add the ester from Protocol B (dissolved in THF). Stir for 2 hours at room temperature.
Fieser Quench (Critical): Cool to 0 °C. For every
grams of LiAlH₄ used, sequentially add mL of H₂O (dropwise, extreme caution), mL of 15% aqueous NaOH, and mL of H₂O. Stir vigorously for 30 minutes.
Self-Validating IPC: The transformation of a grey, gelatinous suspension into a stark white, granular precipitate validates the complete destruction of active aluminates.
Workup: Filter the granular salts, wash with THF, and concentrate the filtrate to yield the pure primary alcohol. IR spectroscopy will confirm the absence of the ester C=O stretch (~1735 cm⁻¹) and the presence of a broad O-H stretch (~3300 cm⁻¹).
Objective: Direct conversion of the alcohol to the target sulfonamide[4].
Adduct Formation: In a vial, combine the alcohol (1.0 equiv), NHC precursor (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride, 1.2 equiv), and base (K₂CO₃, 1.5 equiv) in acetonitrile. Stir for 2 hours to form the NHC-alcohol adduct.
Photocatalysis: To the same vial, add the Ir(III) photocatalyst {Ir[dF(CF₃)ppy]₂(dtbbpy)}PF₆ (2 mol%) and DABSO (1.5 equiv). Degas the mixture via freeze-pump-thaw (3 cycles).
Irradiation: Irradiate the mixture with a 440 nm blue LED at room temperature for 12 hours.
Self-Validating IPC: The reaction mixture will exhibit intense luminescence. LC-MS analysis of an aliquot will confirm the mass of the intermediate alkyl sulfinate.
One-Pot Amination: Remove the light source. Add an aqueous solution of hydroxylamine-O-sulfonic acid (HOSA, 2.0 equiv) and sodium acetate (3.0 equiv). Stir for 4 hours at room temperature.
Isolation: Dilute with water and extract with EtOAc. Purify via flash column chromatography to yield pure 2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonamide.
Mechanistic & Workflow Visualizations
Overall Synthetic Workflow
The following diagram maps the physical transformation of the indane scaffold from the starting ketone to the final sulfonamide.
Figure 1: Four-step synthetic cascade from 1-indanone to the target sulfonamide.
Photoredox Catalytic Cycle
This diagram illustrates the single-electron transfer (SET) events that enable the direct sulfination of the unactivated C(sp³)-OH bond, bypassing traditional halogenation[5].
Figure 2: Ir(III)-catalyzed photoredox cycle for the deoxygenative sulfination of the NHC-alcohol adduct.
References
Carson, W. P., Sarver, P. J., Goudy, N. S., & MacMillan, D. W. C. (2023). Photoredox Catalysis-Enabled Sulfination of Alcohols and Bromides. Journal of the American Chemical Society, 145(38), 20767–20774.[Link]
European Patent Office. (1995).
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation.[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Throughput Screening Strategies for Indane Sulfonamide Derivatives
Executive Summary & Chemical Context
The indane sulfonamide scaffold represents a privileged structural motif in medicinal chemistry, offering a unique balance of conformational rigidity (via the bicyclic indane core) and polar interaction capability (via the sulfonamide moiety). While historically prominent in carbonic anhydrase inhibitors and chemokine receptor antagonists (e.g., CCR2), this scaffold has gained renewed attention in the design of NLRP3 inflammasome inhibitors .
The physicochemical challenge with indane sulfonamides in High-Throughput Screening (HTS) lies in their lipophilicity-driven solubility issues and the necessity to distinguish true allosteric inhibition from non-specific aggregation or cytotoxicity.
This guide details a robust, self-validating screening cascade designed to identify specific NLRP3 inhibitors within indane sulfonamide libraries. We move beyond simple binding assays to functional, cell-based workflows that quantify downstream cytokine release (IL-1
) and upstream protein oligomerization (ASC specks).
The Screening Cascade (Workflow)
To ensure high fidelity in hit selection, we utilize a funnel approach. The primary screen maximizes throughput using Homogeneous Time-Resolved Fluorescence (HTRF), while secondary screens validate mechanism and safety.
Figure 1: The HTS workflow prioritizes functional inhibition (HTRF) before filtering for toxicity (ATP) and validating the specific mechanism of action (ASC Speck).
Primary Screen: HTRF IL-1
Assay
Rationale:
Direct binding assays for NLRP3 are notoriously difficult due to the protein's instability in isolation. Therefore, a cellular functional assay is the gold standard. We use HTRF (Homogeneous Time-Resolved Fluorescence) because it is a "mix-and-read" format requiring no wash steps, minimizing variability in 384-well plates.
Mechanism:
The assay uses two antibodies specific to IL-1
: one labeled with Eu3+-Cryptate (Donor) and one with d2 (Acceptor). When IL-1 is secreted by the cells, the antibodies bind, bringing the fluorophores into proximity and generating a FRET signal.
Protocol Steps:
Cell Preparation (THP-1 Monocytes):
Culture THP-1 cells in RPMI-1640 + 10% FBS.
differentiation (Optional but recommended): Differentiate with 100 nM PMA for 3 hours, then rest for 24 hours to induce a macrophage-like phenotype.
Note: For pure HTS speed, undifferentiated monocytes can be used but require stronger LPS priming.
Priming (Signal 1):
Seed cells at 20,000 cells/well in a 384-well white low-volume plate (20 µL volume).
Add LPS (Lipopolysaccharide) at 1 µg/mL. Incubate for 3 hours at 37°C.
Why? This upregulates NLRP3 and pro-IL-1
protein expression (NF-B pathway).
Compound Treatment:
Using an acoustic dispenser (e.g., Echo), transfer 50 nL of Indane Sulfonamide compounds (final concentration 10 µM) to the wells.
Include MCC950 (1 µM) as a positive control for inhibition.
Incubate for 30 minutes.
Activation (Signal 2):
Add Nigericin (10 µM) or ATP (5 mM) to trigger the NLRP3 inflammasome assembly.
Incubate for 45–60 minutes.
Detection:
Add 10 µL of pre-mixed Anti-IL-1
-Eu3+ and Anti-IL-1-d2 antibodies (in lysis buffer).
Incubate for 2 hours at room temperature (protected from light).
Readout:
Read on an HTRF-compatible plate reader (e.g., EnVision, PHERAstar).
Ratio Calculation:
To correct for quenching or compound autofluorescence (common with sulfonamides), calculate the HTRF ratio:
Z-Prime (
) Calculation:
The robustness of the assay must be validated using the factor.
[1]
: Standard deviation of positive (MCC950) and negative (DMSO) controls.
: Mean of positive and negative controls.
Interpretation Table:
Metric
Value Range
Interpretation
Action
Z-Factor ()
Excellent Assay
Proceed to screening.
Marginal
Optimize cell density or antibody concentration.
Failed
Do not screen. Check liquid handling.
Signal-to-Background
Acceptable
Sufficient window for hit detection.
CV%
Good Precision
High reproducibility.
Secondary Screen: High-Content Imaging of ASC Specks
Rationale:
A drop in IL-1
(Primary Screen) could be due to upstream NF-B inhibition or simple toxicity. To prove the indane sulfonamide targets the NLRP3 assembly specifically, we visualize the formation of the ASC speck—the physical "prion-like" structure that scaffolds the inflammasome.
Protocol:
Cell Line: Use THP-1 cells stably expressing ASC-GFP or ASC-RFP .
Workflow: Replicate the treatment steps from the Primary Screen (LPS
Imaging: Acquire images on a High-Content Analysis system (e.g., Opera Phenix, CellInsight).
Analysis:
Identify nuclei (Hoechst).
Define Cytoplasm.
Spot Detection: Count intense GFP spots (Specks) within the cytoplasm.
Hit Criteria: Compounds that reduce the % of cells with ASC specks compared to DMSO control.
Figure 2: Mechanistic intervention. Indane sulfonamides are hypothesized to bind the NLRP3 NACHT domain, preventing the conformational change required for ASC recruitment.
Counter-Screening: Cytotoxicity
Critical Warning: Sulfonamides can be cytotoxic at high concentrations. A "hit" in the HTRF assay (low IL-1
) is a false positive if the cells are dead.
Protocol (CellTiter-Glo):
Perform the exact same treatment (LPS + Compound) in a duplicate plate.
Instead of adding antibodies, add CellTiter-Glo Reagent (Promega).
Lyse for 10 minutes.
Read Luminescence.
Discard any compound showing
reduction in ATP levels compared to DMSO.
References
Mangan, M. S. J., et al. (2018). Targeting the NLRP3 inflammasome in inflammatory diseases.[2] Nature Reviews Drug Discovery.
Coll, R. C., et al. (2015). A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases.[3] (Discovery of MCC950). Nature Medicine.
Cisbio/Revvity. HTRF Human IL-1 beta Assay Protocol.
Zhang, J. H., et al. (1999).[1] A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[4][5] Journal of Biomolecular Screening.
Promega Corporation. NLRP3 Inflammasome Drug Discovery Toolkit (NanoBRET & Caspase-Glo).
Preparation of 2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonamide via chlorosulfonation
An Application Note for the Synthesis of 2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonamide via Chlorosulfonation Abstract This document provides a comprehensive guide for the synthesis of 2-(2,3-dihydro-1H-inden-1-yl)eth...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for the Synthesis of 2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonamide via Chlorosulfonation
Abstract
This document provides a comprehensive guide for the synthesis of 2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonamide, a valuable scaffold in medicinal chemistry. The protocol is designed for researchers, scientists, and drug development professionals, detailing a two-step process commencing with the free-radical chlorosulfonation of 1-ethyl-2,3-dihydro-1H-indene, followed by nucleophilic substitution with ammonia to yield the target sulfonamide. This guide emphasizes mechanistic understanding, rigorous safety protocols for handling hazardous reagents like chlorosulfonic acid, detailed experimental procedures, and thorough analytical characterization of the final product.
Introduction and Scientific Rationale
Sulfonamides are a cornerstone functional group in pharmacology, present in a wide array of therapeutic agents, including antibiotics, diuretics, and anticonvulsants.[1] Their ability to act as bioisosteres for amides while offering different physicochemical properties makes them highly attractive in drug design.[2] The indane moiety is also a privileged scaffold, found in numerous biologically active molecules.[3] The combination of these two groups in 2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonamide presents a molecule of significant interest for further derivatization and screening in drug discovery programs.
The described synthesis leverages the direct conversion of a C-H bond on an alkyl side chain to a sulfonyl chloride. Unlike aromatic compounds which typically undergo electrophilic aromatic substitution, the chlorosulfonation of alkanes or alkyl side chains proceeds via a free-radical mechanism.[4][5] This method provides a direct route to the key sulfonyl chloride intermediate, which can be readily converted to the desired sulfonamide.[6]
Overall Reaction Scheme:
Reaction Mechanism
Step 1: Free-Radical Chlorosulfonation
The reaction of an alkane with chlorosulfonic acid, often initiated by UV light or heat, does not follow the typical electrophilic aromatic substitution pathway. Instead, it proceeds through a free-radical chain reaction.[4]
Initiation: The reaction is initiated by the homolytic cleavage of chlorosulfonic acid or by an initiator to form radical species.
Propagation:
A chlorine radical abstracts a hydrogen atom from the terminal methyl group of the ethyl side chain of 1-ethylindane. This position is sterically accessible and forms a primary alkyl radical.
The resulting alkyl radical reacts with sulfur dioxide (present from the equilibrium of chlorosulfonic acid) to form a sulfonyl radical (R-SO₂•).
The sulfonyl radical then abstracts a chlorine atom from another molecule of chlorosulfonic acid to form the final 2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonyl chloride product and regenerate a chlorine radical, which continues the chain.
Termination: The reaction is terminated by the combination of any two radical species.
Scientist's Note: This free-radical pathway is favored on the alkyl chain over electrophilic substitution on the aromatic ring because the conditions do not strongly favor the formation of the highly reactive electrophiles needed for aromatic sulfonation, and the alkyl C-H bonds are susceptible to radical abstraction.
Step 2: Amination of the Sulfonyl Chloride
The conversion of the sulfonyl chloride to the sulfonamide is a classic nucleophilic acyl substitution-type reaction.
The nitrogen atom of ammonia (or an amine) acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.[7]
This addition forms a tetrahedral intermediate.
The intermediate collapses, expelling the chloride ion as a leaving group.
A second equivalent of ammonia acts as a base to deprotonate the nitrogen, yielding the neutral sulfonamide and an ammonium salt.[6]
Mandatory Safety Protocols
WARNING: Chlorosulfonic acid is an extremely corrosive, water-reactive, and toxic substance. It causes severe burns upon contact with skin and eyes and can cause fatal pulmonary edema if inhaled.[8][9][10] This reagent reacts violently with water, releasing large amounts of toxic hydrogen chloride gas.[11][12]
Personal Protective Equipment (PPE): Always wear a full-face shield, acid-resistant gloves (butyl rubber or Viton), and a chemical-resistant apron or suit.[11] All manipulations must be performed in a certified, high-performance chemical fume hood.[8]
Handling: Use only glass or Teflon apparatus that is scrupulously dried before use. Never add water to chlorosulfonic acid.[8] When quenching the reaction, the reaction mixture must be added slowly to ice with vigorous stirring.
Spill Response: In case of a spill, do not use water.[11] Neutralize small spills cautiously with an inert, dry absorbent material like sand or sodium bicarbonate.[9] Evacuate the area for larger spills.
First Aid:
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes, then seek immediate medical attention.[10]
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open, and seek immediate medical attention.[8]
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]
Experimental Workflow and Protocols
The following diagram outlines the complete synthesis workflow.
Caption: Synthesis workflow for 2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonamide.
Protocol 1: Preparation of 2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonyl chloride
Reagent
M.W.
Amount
Moles
1-Ethyl-2,3-dihydro-1H-indene
146.23
5.00 g
34.2 mmol
Chlorosulfonic Acid
116.52
11.9 g (7.0 mL)
102.6 mmol
Dichloromethane (DCM)
-
50 mL
-
Ice
-
200 g
-
Saturated NaHCO₃ (aq)
-
50 mL
-
Brine
-
50 mL
-
Step-by-Step Procedure:
Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to an acid gas trap (e.g., a bubbler with NaOH solution). Ensure all glassware is oven-dried.
Reagent Preparation: Dissolve 1-ethyl-2,3-dihydro-1H-indene (5.00 g, 34.2 mmol) in 50 mL of dry dichloromethane (DCM).
Cooling: Cool the solution in the flask to 0-5 °C using an ice-water bath.
Addition of Chlorosulfonic Acid: Add chlorosulfonic acid (7.0 mL, 102.6 mmol, 3.0 equiv.) to the dropping funnel. Add it dropwise to the stirred DCM solution over 30-45 minutes.
Scientist's Note: Maintain the temperature below 10 °C throughout the addition. The reaction is exothermic and will evolve HCl gas. A slow addition rate is critical to control the reaction and prevent excessive side product formation.
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours, or until HCl gas evolution ceases. Monitor the reaction progress by TLC (thin-layer chromatography).
Quenching (CRITICAL STEP): Prepare a 1 L beaker with 200 g of crushed ice and a large stir bar. Very slowly and carefully, pour the reaction mixture onto the vigorously stirring ice.
Rationale: This step hydrolyzes any remaining chlorosulfonic acid. This process is extremely exothermic and will generate large volumes of HCl gas. Perform this in the back of the fume hood.
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of cold water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally 50 mL of brine.
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonyl chloride as an oil.
Scientist's Note: The sulfonyl chloride is reactive and potentially unstable. It is recommended to proceed immediately to the next step without extensive purification.
Protocol 2: Preparation of 2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonamide
Reagent
M.W.
Amount
Moles
Crude Sulfonyl Chloride
~244.73
~34.2 mmol
1.0 equiv.
Tetrahydrofuran (THF)
-
50 mL
-
Ammonium Hydroxide (28-30%)
-
20 mL
~300 mmol
Ethyl Acetate
-
100 mL
-
1 M HCl (aq)
-
50 mL
-
Step-by-Step Procedure:
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve the crude sulfonyl chloride from the previous step in 50 mL of tetrahydrofuran (THF).
Cooling: Cool the solution to 0-5 °C in an ice-water bath.
Amination: Slowly add concentrated ammonium hydroxide (~20 mL) to the stirred solution. A white precipitate (ammonium chloride) will form.
Reaction: After the addition, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the disappearance of the sulfonyl chloride by TLC.
Solvent Removal: Remove the THF under reduced pressure.
Work-up: Add 100 mL of ethyl acetate to the remaining aqueous mixture. Transfer to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of 1 M HCl, and 50 mL of brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonamide as a solid.
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure 2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonamide.[13]
Product Characterization
The final product should be characterized using standard analytical techniques to confirm its identity and purity.[14]
Technique
Expected Observations
¹H NMR
Signals corresponding to aromatic protons of the indane ring (~7.1-7.3 ppm), aliphatic protons of the indane ring and ethyl chain, and a broad singlet for the -SO₂NH₂ protons (~6.8-7.5 ppm, exchanges with D₂O).[15]
¹³C NMR
Signals for the aromatic and aliphatic carbons of the indane and ethyl moieties.
IR (Infrared)
Characteristic absorption bands for N-H stretching (two bands, ~3350 and 3250 cm⁻¹), S=O asymmetric and symmetric stretching (~1330 and 1150 cm⁻¹), and aromatic C-H stretching.[16]
Mass Spec (MS)
A molecular ion peak (M⁺) corresponding to the calculated mass of C₁₁H₁₅NO₂S.
Troubleshooting
Problem
Possible Cause(s)
Suggested Solution(s)
Low yield in Step 1
Incomplete reaction; Substrate degradation (charring); Loss during work-up.
Increase reaction time; Ensure temperature is strictly controlled below 10°C during addition; Be careful during the quench and extraction steps.
Formation of Diaryl Sulfone
Insufficient chlorosulfonic acid or reaction run at too high a concentration. This is more common in aromatic chlorosulfonation but can occur.[17]
Use a sufficient excess of chlorosulfonic acid (3 equivalents) and add the substrate to the acid if possible.
Low yield in Step 2
Incomplete reaction; Hydrolysis of sulfonyl chloride during work-up.
Ensure sufficient excess of ammonium hydroxide is used; Proceed to amination step quickly after preparing the sulfonyl chloride.
Product is an oil/difficult to crystallize
Presence of impurities.
Attempt purification by column chromatography on silica gel using an ethyl acetate/hexanes gradient.
References
Atul Ltd. (2016). Chlorosulfonic acid. Technical Data Sheet. Available at: [Link]
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Chlorosulphonic Acid. Available at: [Link]
International Chemical Safety Cards. (2000). ICSC 1039 - CHLOROSULFONIC ACID. Available at: [Link]
Loba Chemie. (2019). CHLOROSULFONIC ACID FOR SYNTHESIS MSDS. Available at: [Link]
May, P. E. (1957). U.S. Patent No. 2,777,844. Google Patents.
McFarland, J. M., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Available at: [Link]
Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [Link]
Scribd. Sulfonation and Chlorosulfonation Mechanisms. Document. Available at: [Link]
Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery. The Royal Society of Chemistry.
Das, B., & Chakraborty, D. (2017). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface.
ResearchGate. (2019). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Request PDF. Available at: [Link]
Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. Available at: [Link]
Chembynlsir. (2021). Chlorosulphonation of Alkane and mechanism of chlorosulphonation of Alkane. YouTube. Available at: [Link]
Spiteller, P. (2006).
B-Ali, A., et al. (2012).
ResearchGate. (2018). Synthesis and characterization of novel sulfonamides derivatives and their antimicrobial, antioxidant and cytotoxicity evaluation. PDF. Available at: [Link]
UCL Discovery. (2012). The Synthesis of Functionalised Sulfonamides. Available at: [Link]
Eke, U. B., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules.
Yang, W., et al. (2011). Investigation into adsorption mechanisms of sulfonamides onto porous adsorbents. Journal of Colloid and Interface Science.
Reddit. (2021). What's the mechanism behind the nitration and sulfonation of alkanes? r/chemistry. Available at: [Link]
Kowalik, M., et al. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Royal Society of Chemistry.
MDPI. (2024). Research Progress and Prospects of Modified Biochar in the Adsorption and Degradation of Sulfonamide Antibiotics. Toxics.
Angers, J., et al. (2021). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie.
Asker, F. W. (2016). Synthesis and characterization of some sulfonamide dervatives.
USDA FSIS. (2009).
Beilstein Journals. (2019). An anomalous addition of chlorosulfonyl isocyanate to a carbonyl group: the synthesis of ((3aS,7aR,E)-2-ethyl-3-oxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-1-ylidene)sulfamoyl chloride.
ResearchGate. Preparation of sulfonamides 1–12 investigated in this article, starting... Scientific Diagram.
NIST. 2-Ethyl-2,3-dihydro-1H-indene. WebBook.
MDPI. (2023). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules.
Google Patents. (2011). CN101717359B - Method for synthesizing indapamide.
Ward, S. E., et al. (2010). Discovery of N-[(2S)-5-(6-fluoro-3-pyridinyl)
MDPI. (2022). Synthesis, Characterization and Nanoformulation of Novel Sulfonamide-1,2,3-triazole Molecular Conjugates as Potent Antiparasitic Agents. Molecules.
Application Note: Strategic Utilization of 2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonamide in CNS Drug Discovery
The following is a comprehensive Application Note and Protocol guide for 2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonamide , structured as a technical resource for medicinal chemists and drug development professionals. A...
Author: BenchChem Technical Support Team. Date: March 2026
The following is a comprehensive Application Note and Protocol guide for 2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonamide , structured as a technical resource for medicinal chemists and drug development professionals.
Abstract
This guide details the synthetic utility, physicochemical properties, and application protocols for 2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonamide (referred to herein as IND-ES ).[1] As a privileged scaffold containing both the lipophilic indane core and a polar sulfonamide moiety, IND-ES serves as a critical intermediate in the synthesis of Voltage-Gated Sodium Channel (Nav1.[1]7) inhibitors and GluN2B-selective NMDA receptor antagonists .[1] This document provides optimized protocols for its synthesis, purification, and subsequent coupling in diversity-oriented synthesis (DOS) campaigns.
Introduction: The Indane-Sulfonamide Pharmacophore
The 2,3-dihydro-1H-indene (indane) ring system is a "privileged structure" in medicinal chemistry, serving as the core for approved CNS drugs such as Ramelteon (melatonin agonist) and Rasagiline (MAO-B inhibitor).[1] The incorporation of an ethyl-linked sulfonamide group (IND-ES ) introduces a critical hydrogen-bond donor/acceptor motif that mimics the pharmacophoric features of:
Nav1.7 Inhibitors: The sulfonamide acts as a bioisostere for carboxylates or tetrazoles, targeting the voltage-sensing domain IV (VSD4) of sodium channels to treat neuropathic pain.[1]
GluN2B Antagonists: The indane core provides the necessary hydrophobic bulk to occupy the allosteric binding pocket, while the sulfonamide linker facilitates polar interactions with residue Glu236 or Gln191.[1]
Linker (Ethyl): Provides optimal rotational freedom (C-C bond) to position the sulfonamide.[1]
Warhead (Sulfonamide): Offers a handle for N-functionalization (pKa ~10) or acts as a direct zinc-binding group (ZBG) in metalloenzyme inhibitors (e.g., Carbonic Anhydrase).[1]
Poor water solubility; requires organic cosolvents.[1]
pKa (Sulfonamide)
~10.1
Weakly acidic; deprotonatable with K₂CO₃/Cs₂CO₃.[1]
Safety Warning: Sulfonamides can cause hypersensitivity reactions.[1] Handle with standard PPE (gloves, lab coat, goggles) in a fume hood.[1] Avoid inhalation of dusts.[1]
Synthetic Protocols
Protocol A: Synthesis of IND-ES Intermediate
Objective: To synthesize high-purity IND-ES from commercially available 1-Indanone.[1]
Reaction Scheme Logic:
Horner-Wadsworth-Emmons (HWE): Installs the two-carbon chain.[1]
Hydrogenation: Reduces the alkene and the ketone (if using specific routes) or saturates the chain.[1]
Sulfonylation: Converts the terminal alcohol/halide to the sulfonamide.[1]
Step-by-Step Procedure:
Olefinations (HWE Reaction):
Charge a reactor with NaH (1.2 eq) in dry THF at 0°C.
Add Triethyl phosphonoacetate (1.2 eq) dropwise.[1] Stir for 30 min.
Add 1-Indanone (1.0 eq) in THF.[1] Warm to RT and reflux for 4 hours.
Disclaimer: This Application Note is for research and development purposes only. The compound described is a chemical intermediate and is not approved for human therapeutic use without regulatory clearance.[1]
Application Notes & Protocols: In Vitro Enzyme Inhibition Assays for Indane Sulfonamides
For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive framework for designing and executing robust in vitro enzyme inhibition assays tailored for indane sulfonamides...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for designing and executing robust in vitro enzyme inhibition assays tailored for indane sulfonamides. Recognizing that this class of compounds frequently targets metalloenzymes, specifically carbonic anhydrases (CAs), the protocols herein focus on established methods for determining inhibitory potency and mechanism of action against these enzymes. We move beyond a simple recitation of steps to explain the scientific rationale behind experimental design, data analysis, and quality control, ensuring the generation of reliable and reproducible data critical for drug discovery pipelines.
Scientific Principle: Understanding the Target and the Assay
Indane sulfonamides are a class of aromatic sulfonamides that have shown significant potential as enzyme inhibitors.[1][2] Their primary molecular target is often the zinc-containing active site of carbonic anhydrases.[1][2] CAs are ubiquitous enzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton.[2][3] Their roles in physiological and pathological processes, including pH regulation, respiration, and tumorigenesis, make them attractive drug targets.[2][4] Specifically, isoforms like CA IX are overexpressed in various cancers, presenting a key target for therapeutic intervention.[2][5]
The most common and accessible method for assessing the inhibition of CAs is a colorimetric assay that measures the enzyme's esterase activity.[6][7] While the physiological substrate is CO₂, many CA isoforms can efficiently hydrolyze ester substrates like p-nitrophenyl acetate (pNPA).[7] This hydrolysis releases the chromophore p-nitrophenol, which produces a yellow color that can be quantified by measuring the increase in absorbance over time, typically at 400-405 nm.[7] An inhibitor, such as an indane sulfonamide, will bind to the enzyme and decrease the rate of pNPA hydrolysis, providing a direct measure of its inhibitory effect.[7]
For more detailed kinetic analysis, particularly for rapid-catalyzing enzymes like CAs, the stopped-flow spectrophotometry method is the gold standard.[8][9][10] This technique allows for the measurement of initial reaction rates within milliseconds by rapidly mixing the enzyme and its substrate (CO₂).[10][11] The subsequent change in pH is monitored using a pH indicator dye.[9][10]
Assay Development and Protocol: A Validating System
A successful enzyme inhibition assay is a self-validating system. This requires careful planning, inclusion of appropriate controls, and a systematic approach to execution.
Materials and Reagents
Enzyme : Purified human carbonic anhydrase isoform (e.g., hCA I, II, or IX).
Incubator or temperature-controlled plate reader (25°C or 37°C).[13][14]
Preparation of Stock Solutions
Accuracy in preparing stock solutions is paramount for reproducible results.[15]
Assay Buffer : Prepare a 50 mM Tris-SO₄ or HEPES buffer and carefully adjust the pH to 7.4.[7]
Enzyme Stock : Reconstitute the lyophilized enzyme in cold assay buffer to a high concentration (e.g., 1 mg/mL). Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[12]
Substrate Stock (pNPA) : Prepare a 3 mM stock solution of pNPA. Dissolve the required amount in a minimal volume of acetonitrile before diluting to the final volume with assay buffer. This solution should be prepared fresh daily.[7]
Inhibitor Stock : Dissolve the indane sulfonamide compounds and the reference inhibitor (Acetazolamide) in 100% DMSO to create high-concentration primary stocks (e.g., 10-20 mM).[6] Store these at -20°C. From these, create serial dilutions for the assay.
Scientist's Note on DMSO: DMSO is essential for solubilizing many organic compounds but can itself inhibit enzyme activity at higher concentrations.[16][17][18] It is critical to ensure the final DMSO concentration in all assay wells is identical and typically kept low (≤1%).[19] A solvent control well is mandatory to assess any inhibitory effect of the DMSO itself.[12][16]
Experimental Workflow Diagram
Caption: Simplified model of enzyme-inhibitor interactions.
Competitive Inhibition : The inhibitor binds only to the free enzyme at the active site. Vmax is unchanged, but the apparent Km increases. On a Lineweaver-Burk plot, the lines intersect at the y-axis.
[20]* Non-competitive Inhibition : The inhibitor binds to an allosteric site on either the free enzyme or the enzyme-substrate complex. Vmax is decreased, but Km remains unchanged. The lines intersect on the x-axis.
[21][20]* Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate complex. Both Vmax and Km are decreased. The lines on the plot are parallel.
[20]
References
Wikipedia. (n.d.). Lineweaver–Burk plot. Retrieved from [Link]
MedSchoolCoach. (2023, November 28). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. Retrieved from [Link]
Di Fiore, A., et al. (2008). Carbonic anhydrase inhibitors: binding of indanesulfonamides to the human isoform II. Protein and Peptide Letters, 15(3), 280-284.
Guzel, O., et al. (2006). Indanesulfonamides as carbonic anhydrase inhibitors. Toward structure-based design of selective inhibitors of the tumor-associated isozyme CA IX. Journal of Medicinal Chemistry, 49(9), 2743-2749.
Smit, H., et al. (2002). Bacterial CS2 Hydrolases from Acidithiobacillus thiooxidans Strains Are Homologous to the Archaeal Catenane CS2 Hydrolase. ResearchGate. Retrieved from [Link]
University of California, San Diego. (n.d.). Enzyme Assay Protocol. Retrieved from [Link]
Itada, S., et al. (1990). Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase. American Journal of Physiology-Renal Physiology, 258(6), F1634-F1641.
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. Retrieved from [Link]
ResearchGate. (n.d.). Enzyme Inhibition and Antioxidant Potential of New Synthesized Sulfonamides; Synthesis, Single Crystal and Molecular Docking. Retrieved from [Link]
InfinixBio. (n.d.). Comprehensive Guide to Enzyme Assay Development: Key Strategies for Success. Retrieved from [Link]
edX. (n.d.). IC50 Determination. Retrieved from [Link]
RSC Publishing. (2024, November 4). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. Retrieved from [Link]
Boron, W. F., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. PMC. Retrieved from [Link]
Taylor & Francis Online. (2013, January 12). Carbonic anhydrase inhibitory properties of novel sulfonamide derivatives of aminoindanes and aminotetralins. Retrieved from [Link]
Pharmaguideline. (n.d.). Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples. Retrieved from [Link]
ResearchGate. (n.d.). Effect of DMSO concentration. Retrieved from [Link]
ResearchGate. (n.d.). Indanesulfonamides as Carbonic Anhydrase Inhibitors. Toward Structure-Based Design of Selective Inhibitors of the Tumor-Associated Isozyme CA IX. Retrieved from [Link]
Ainfo. (2025, September 7). Enzyme inhibitory assay: Significance and symbolism. Retrieved from [Link]
ResearchGate. (n.d.). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. Retrieved from [Link]
Oregon State University. (n.d.). Methods for Enzyme Assays – Chemical Biology & Biochemistry Laboratory Using Genetic Code Expansion Manual. Retrieved from [Link]
National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Retrieved from [Link]
Rice University. (2005, May 20). Solutions and dilutions: working with stock solutions. Retrieved from [Link]
MDPI. (2021, July 6). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. Retrieved from [Link]
Quora. (2017, August 3). What effects does DMSO have on cell assays?. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Development and validation of CYP26A1 inhibition assay for high-throughput screening. Retrieved from [Link]
ResearchGate. (2025, August 10). Analysis of kinetic data for irreversible enzyme inhibition. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Retrieved from [Link]
MDPI. (2022, November 23). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Retrieved from [Link]
MDPI. (2024, May 9). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. Retrieved from [Link]
bioRxiv. (2018, May 17). Analyzing Enzyme Kinetic Data Using the Powerful Statistical Capabilities of R. Retrieved from [Link]
Taylor & Francis Online. (n.d.). Stopped-flow – Knowledge and References. Retrieved from [Link]
Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
Ainfo. (n.d.). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. Retrieved from [Link]
ACS Publications. (n.d.). Comparative studies of bovine carbonic anhydrase in H2O and D2O. Stopped-flow studies of the kinetics of interconversion of CO2 and HCO3-. Retrieved from [Link]
PubMed. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay. Retrieved from [Link]
Frontiers. (2023, August 2). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Retrieved from [Link]
BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]
Application Note: Solvent Selection & Solubilization Protocol for 2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonamide
Abstract & Core Directive This guide provides a definitive protocol for the solubilization and handling of 2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonamide . Due to the specific structural combination of a lipophilic in...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Core Directive
This guide provides a definitive protocol for the solubilization and handling of 2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonamide . Due to the specific structural combination of a lipophilic indane tail and a polar primary sulfonamide head, this compound presents distinct solubility challenges—specifically, a high risk of precipitation ("crashing out") upon dilution into aqueous biological media.[1]
This document moves beyond generic advice, applying First Principles of Medicinal Chemistry to derive a solvent system that ensures bioavailability and assay reproducibility.
Physicochemical Analysis & Solubility Prediction
To select the correct solvent, we must first understand the molecule's behavior in solution.[1]
Structural Dissection[1]
Lipophilic Domain (The "Tail"): The 2,3-dihydro-1H-indene (indane) ring system is highly hydrophobic.[1] It drives the molecule's affinity for lipid bilayers but severely limits water solubility.[1]
Linker: The ethyl (-CH2-CH2-) chain adds rotational freedom but contributes further to the non-polar surface area.[1]
Polar Domain (The "Head"): The primary sulfonamide (-SO2NH2) is a hydrogen bond donor/acceptor.[1]
Critical pKa Note: Primary alkyl sulfonamides typically exhibit a pKa
10.0–10.5. At physiological pH (7.4), the molecule remains neutral (unionized) .[1] Unlike carboxylic acids, it will not gain solubility via ionization in standard buffers.[1]
Predicted Properties Table
Property
Value (Est.)
Implication for Solubilization
Molecular Weight
~225.3 g/mol
Small molecule; rapid dissolution in organic solvents.[1]
LogP (Octanol/Water)
2.0 – 2.8
Moderately lipophilic.[1] Poor water solubility (< 0.1 mg/mL).[1]
pKa (Sulfonamide)
~10.2
Neutral at pH 7.[1]4. pH adjustment (basic) is ineffective for solubility enhancement below pH 9.[1]
Application Note: Microwave-Assisted Synthesis of Sterically Hindered Ethanesulfonamides
Executive Summary The synthesis of sulfonamides conventionally relies on the reaction of sulfonyl chlorides with amines under basic conditions[1]. However, constructing ethanesulfonamides from sterically hindered amines...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of sulfonamides conventionally relies on the reaction of sulfonyl chlorides with amines under basic conditions[1]. However, constructing ethanesulfonamides from sterically hindered amines presents a significant synthetic bottleneck. Aliphatic sulfonyl chlorides (e.g., ethanesulfonyl chloride) lack the resonance stabilization of aromatic derivatives, and bulky amines severely impede nucleophilic attack. This application note details a highly optimized, self-validating protocol utilizing Microwave-Assisted Organic Synthesis (MAOS) to overcome these high activation energy barriers, reducing reaction times from days to minutes while drastically improving product yields and purity.
Mechanistic Rationale & Causality
Under conventional conductive heating, the reaction between a sterically hindered amine (e.g., tert-butylamine or 2,6-diisopropylaniline) and ethanesulfonyl chloride is sluggish. The slow thermal transfer requires prolonged refluxing (12–24 hours)[2], which inadvertently promotes competing side reactions—most notably, the hydrolysis of the moisture-sensitive ethanesulfonyl chloride into unreactive ethanesulfonic acid[1].
Microwave irradiation circumvents these limitations through dielectric heating . Instead of relying on thermal gradients, microwave energy couples directly with the dipole moments of the solvent and the polar reagents[3]. This volumetric heating rapidly elevates the reaction mixture to the target temperature, providing the immediate kinetic energy required to force the sterically hindered transition state. Furthermore, the addition of 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, attacking the ethanesulfonyl chloride to form a highly reactive, transient sulfonylpyridinium intermediate that is more susceptible to amine attack[4].
Reaction Workflow & Logic Diagram
Reaction workflow comparing conventional heating vs. microwave-assisted sulfonamide synthesis.
Quantitative Data Comparison
The table below highlights the dramatic kinetic and yield improvements achieved by transitioning from conventional thermal reflux to microwave irradiation for various sterically hindered substrates[2][5].
Amine Substrate
Sulfonyl Reagent
Conventional Heating (Yield / Time)
Microwave Irradiation (Yield / Time)
tert-Butylamine
Ethanesulfonyl chloride
45% / 12 h (80°C)
88% / 15 min (90°C)
2,6-Diisopropylaniline
Ethanesulfonyl chloride
30% / 24 h (80°C)
82% / 20 min (110°C)
N-Methylcyclohexylamine
Ethanesulfonyl chloride
52% / 16 h (80°C)
91% / 10 min (90°C)
2-Amino-3-methylpyridine
Ethanesulfonyl chloride
38% / 18 h (80°C)
85% / 15 min (100°C)
Detailed Step-by-Step Protocol
Step 1: Reagent Preparation & Activation
In an oven-dried 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add the sterically hindered amine (1.0 mmol) and DMAP (0.1 mmol, 10 mol%).
Causality: Oven-drying ensures strictly anhydrous conditions, preventing the premature hydrolysis of the ethanesulfonyl chloride. DMAP is essential as an acyl-transfer catalyst to activate the electrophile[4].
Add anhydrous Acetonitrile (3.0 mL) and N,N-Diisopropylethylamine (DIPEA) (2.5 mmol).
Causality: DIPEA is highly sterically hindered and acts solely as an acid scavenger for the HCl byproduct. This prevents the starting amine from becoming protonated and rendered non-nucleophilic. Acetonitrile is chosen for its high microwave loss tangent (
), allowing for highly efficient dielectric heating[3].
Step 2: Electrophile Addition
Cool the vial to 0°C in an ice bath. Dropwise, add ethanesulfonyl chloride (1.2 mmol).
Self-Validating Check: A slight fuming or a shift to a pale yellow color indicates the successful formation of the reactive sulfonylpyridinium intermediate. Cooling prevents uncontrolled exothermic degradation prior to sealing the vessel.
Seal the vial immediately with a Teflon-lined crimp cap.
Step 3: Microwave Irradiation
Insert the sealed vial into the microwave synthesizer cavity.
Set the following parameters:
Temperature : 90–110°C (Adjust based on steric bulk; 90°C for aliphatic, 110°C for ortho-substituted anilines).
Time : 15 minutes.
Power : Variable (Max 150 W).
Cooling : On (Compressed air cooling post-run).
Self-Validating Check: Monitor the real-time pressure and temperature curves on the microwave interface. A stable pressure plateau confirms steady-state volumetric heating. Sudden pressure spikes indicate localized solvent superheating or reagent decomposition; if observed, abort the run immediately.
Step 4: Workup & Isolation
Allow the vial to cool to room temperature. Dilute the crude mixture with Ethyl Acetate (15 mL) and transfer to a separatory funnel.
Wash sequentially with 1M HCl (2 × 10 mL) to remove DMAP, DIPEA, and any unreacted amine, followed by saturated aqueous NaHCO₃ (10 mL) and brine (10 mL).
Self-Validating Check: Spot the organic layer on a silica TLC plate alongside the starting amine. Stain with Ninhydrin; the absence of a colored spot confirms the complete consumption of the amine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure sterically hindered ethanesulfonamide.
Troubleshooting & Optimization
Low yield with unreacted starting material : This is typically caused by the hydrolysis of the ethanesulfonyl chloride due to trace moisture. Ensure all solvents are strictly anhydrous. If moisture is excluded and yields remain low, increase the DMAP loading to 20 mol% to force the formation of the reactive intermediate[4].
Formation of di-sulfonamide byproducts : Primary amines can occasionally undergo double sulfonylation. To mitigate this, reduce the equivalents of ethanesulfonyl chloride to 1.05 and lower the microwave irradiation time to 10 minutes[1].
References
1.[1] De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. Organic Chemistry Portal / ResearchGate.
URL:
2.[3] MDPI. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
URL:
3.[2] Akili, S., et al. (2021). Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation. International Journal of Organic Chemistry.
URL:
4.[5] IOSR Journals. Microwave-assisted Expeditious Synthesis and Anti-microbial Evaluation of Novel Heterocyclic derivatives of Sulfonamides. IOSR Journal of Applied Chemistry.
URL:
5.[4] LMU München. (2016). Benzoxazepine-type inhibitors for the CBP/p300 bromodomains. Elektronische Hochschulschriften.
URL:
Improving yield of 2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonamide synthesis
Technical Support Ticket: #IND-SULF-882 Subject: Yield Optimization for 2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonamide Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division PART 1:...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Ticket: #IND-SULF-882Subject: Yield Optimization for 2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonamide
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
PART 1: DIAGNOSTIC TRIAGE (The "Why")
You are likely experiencing yield attrition due to the specific reactivity of the indane scaffold combined with the instability of aliphatic sulfonyl chlorides. Unlike simple alkyl chains, the indane ring is electron-rich, making it susceptible to side reactions during the activation phase.
Based on our database of similar scaffolds (e.g., Ramelteon intermediates), your yield loss is likely occurring in one of three "Kill Zones":
The Styrenyl Elimination (Precursor Stage):
Symptom:[1][2][3][4][5][6] Low mass balance of the intermediate sulfonate. Presence of olefinic peaks in NMR (
6.0-6.5 ppm).
Cause: The 2-(indan-1-yl)ethyl halide/mesylate is prone to E2 elimination to form the ethylidene-indane (a conjugated styrene-like system) if the sulfite displacement is performed in highly basic media or at excessive temperatures.
The Vilsmeier-Haack Trap (Activation Stage):
Symptom:[1][2][3][4][5][6] Darkening of the reaction mixture ("Black Tar") upon adding thionyl chloride (
); formation of chlorinated impurities on the ring.
Cause: Using Dimethylformamide (DMF) as a catalyst with
generates the Vilsmeier reagent.[7] The electron-rich indane ring attacks this electrophile, leading to formylation or chlorination on the ring rather than the desired sulfonyl chloride formation.
Hydrolytic Collapse (Amination Stage):
Symptom:[1][2][3][4][5][6] Reappearance of sulfonic acid or sulfonate salt in the aqueous layer.
Cause: Aliphatic sulfonyl chlorides are far less stable than their aromatic counterparts. If the ammonia addition is not rapid and temperature-controlled, water competes effectively with ammonia.
PART 2: OPTIMIZED PROTOCOLS
Method A: The Robust Sulfite Route (Standard Scale)
Best for: Scaling up (>10g) with readily available reagents.
Catalyst:Do NOT use DMF. Use N-Methylpyrrolidone (NMP, 0.05 eq) if absolutely necessary, but uncatalyzed is safer for indanes.
Protocol:
Suspend dry sulfonate salt in anhydrous THF (not neat
).
Add
dropwise at 0°C. Warm to 40°C (do not reflux).
Once clear (conversion complete), evaporate volatiles under vacuum strictly < 40°C.
Dissolve the residue in THF.
The Fix: Pour the sulfonyl chloride solution into a stirring solution of aqueous ammonia at 0°C. (Inverse addition). This ensures ammonia is always in excess, favoring amide formation over hydrolysis.
Method B: The "Green" Oxidative Coupling (High Value/Small Scale)
Best for: High purity requirements; avoiding noxious
.
Concept: Direct coupling of the sodium sulfinate (or sulfonate) with amines using Iodine (
) or Ammonium Iodide ().
Protocol:
Mix Sodium 2-(indan-1-yl)ethanesulfinate (1.0 eq), Ammonium Iodide (0.2 eq), and Aqueous Ammonia (2.0 eq) in Ethyl Acetate/Water.
Add
(1.0 eq) or Hydrogen Peroxide as the oxidant.
Stir at Room Temp.
Mechanism: Generates a reactive sulfonyl iodide intermediate in situ which reacts immediately with ammonia.
Yield Benefit: Avoids the unstable sulfonyl chloride isolation entirely.
PART 3: VISUALIZATION OF WORKFLOW
Caption: Workflow comparison. Route A (Yellow) requires strict temp control to avoid ring chlorination. Route B (Green bold) bypasses the unstable chloride intermediate.
PART 4: TROUBLESHOOTING Q&A (FAQ)
Q: My reaction mixture turns black and viscous during the chlorination step. What happened?A: You likely created a "Vilsmeier-Haack" reagent. If you used DMF as a catalyst with Thionyl Chloride, it reacts to form a chloroiminium ion. The indane ring is electron-rich and attacks this species.
Fix: Remove DMF entirely. Use Toluene or THF as the solvent. If a catalyst is required for kinetics, switch to 1% Pyridine, which is less likely to form the reactive electrophile with the ring.
Q: I have 90% conversion to the sulfonyl chloride, but only 40% yield of sulfonamide. Where is the rest?A: It hydrolyzed. Aliphatic sulfonyl chlorides hydrolyze 10-100x faster than aromatic ones.
Fix: Do not add ammonia to the chloride. Add the chloride to the ammonia. This "Inverse Addition" ensures that the molar ratio of
is always high, kinetically favoring amination over hydrolysis. Also, ensure your ammonia source is cold (0°C).
Q: Can I use Chlorosulfonic acid (
) directly on the ethyl-indane precursor?A:No. Chlorosulfonic acid is an aggressive electrophile. It will preferentially sulfonate the aromatic ring (positions 5 or 6) rather than the aliphatic chain. You must install the sulfur on the alkyl chain via nucleophilic substitution (Displacement of Bromide/Mesylate).
PART 5: COMPARATIVE DATA
Parameter
Standard Route (SOCl2)
Optimized Route (Iodine/NH4I)
Reagent Cost
Low
Moderate (Iodine)
Step Count
3 (Halide Salt Cl Amide)
2 (Halide Salt Amide)
Typical Yield
55-65%
75-85%
Major Impurity
Ring-chlorinated byproducts
Unreacted Sulfinate
Scalability
High (Kg scale)
Medium (Safety of oxidants)
Odor Profile
High ( evolution)
Low
References
Strecker Sulfite Alkylation Optimization
Source: DrugFuture / Organic Preparations.[1] "Strecker Sulfite Alkylation: Formation of alkyl sulfonates by reaction of alkyl halides with alkali sulfites."[8]
URL:
Iodine-Mediated Sulfonamide Synthesis
Title: An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines.[5][9]
Source:ChemistryOpen (via NCBI/PubMed), 2022.
URL:
Indane/Sulfonamide Pharmacophore Chemistry
Title: Discovery of N-[(2S)-5-(6-fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide.[10]
Source:Journal of Medicinal Chemistry, 2010.[10] (Demonstrates the stability/handling of indane-sulfonamide motifs).
URL:
Thionyl Chloride Reactivity & Side Reactions
Title: Thionyl Chloride - A Versatile Reagent (Side reactions with electron-rich arom
Technical Support Center: Troubleshooting Sulfonamide Coupling with Indane Derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of synthesizing sulfonamide derivatives.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of synthesizing sulfonamide derivatives. Aminoindanes—fused bicyclic scaffolds comprising a benzene and a cyclopentane ring—are privileged motifs in medicinal chemistry, particularly in the development of carbonic anhydrase (CA) inhibitors and cardiac ion channel modulators[1][2].
However, coupling these sterically demanding amines with sulfonyl chlorides presents unique mechanistic challenges, ranging from sluggish kinetics to over-reaction. This guide provides a self-validating framework to troubleshoot and optimize your sulfonamide coupling reactions, ensuring high yields, high purity, and reproducible results.
I. Self-Validating Standard Operating Procedure (SOP)
The following protocol describes the N-sulfonylation of aminoindanes using sulfonyl chlorides. Every step is designed with inherent causality and built-in validation checks to ensure the system behaves as expected[2][3].
Step 1: System Preparation & Dehydration
Action: Flame-dry a round-bottom flask under an inert atmosphere (argon or nitrogen). Use strictly anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
Causality: Sulfonyl chlorides are highly electrophilic and hygroscopic. Adventitious moisture causes rapid hydrolysis into sulfonic acids and HCl, destroying the reagent and protonating the amine[3].
Validation Check: Karl Fischer titration of the solvent should read <50 ppm water before proceeding.
Step 2: Amine Dissolution & Base Addition
Action: Dissolve the aminoindane derivative (1.0 eq) in DCM (0.1 M). Add the selected base (e.g., 4-Dimethylaminopyridine [DMAP] or Triethylamine [TEA], 1.2–1.5 eq).
Causality: The base acts as an acid scavenger to neutralize the HCl byproduct generated during the coupling, preventing the protonation of the starting aminoindane, which would render it non-nucleophilic[3].
Step 3: Electrophile Addition at Controlled Temperature
Action: Cool the reaction mixture to 0 °C using an ice-water bath. Dissolve the sulfonyl chloride (1.05 eq) in a small volume of anhydrous DCM and add it dropwise over 15–30 minutes.
Causality: Lowering the thermal energy reduces the kinetic rate of secondary reactions. Dropwise addition keeps the local concentration of the electrophile low, preventing the newly formed sulfonamide from reacting a second time (bis-sulfonylation)[3].
Step 4: Reaction Monitoring
Action: Allow the reaction to slowly warm to room temperature and stir for 2–12 hours.
Validation Check: Monitor via TLC (Hexanes/EtOAc) or LC-MS. The disappearance of the ninhydrin-active primary amine spot confirms primary conversion.
Step 5: Quenching & Aqueous Workup
Action: Quench the reaction with saturated aqueous NH₄Cl. Extract with DCM. Wash the organic layer thoroughly with 1M HCl (or 10% citric acid), followed by a brine wash. Dry over anhydrous Na₂SO₄.
Causality: The acidic wash removes unreacted amine and residual base (e.g., TEA·HCl salts) which frequently co-elute with the product[3].
Validation Check: Spot a drop of the aqueous wash layer on pH paper; it must read pH < 3 to guarantee complete extraction of the basic components.
II. Diagnostic Workflow
Workflow for troubleshooting aminoindane sulfonamide synthesis and optimizing yield.
III. Troubleshooting FAQs
Q1: I am observing significant bis-sulfonylation (over-reaction) of my 1-aminoindane. How can I prevent this?Causality: Primary amines like 1-aminoindane are highly nucleophilic. If the local concentration of the sulfonyl chloride is too high, or if the temperature is elevated, the newly formed secondary sulfonamide (which is still slightly nucleophilic) can undergo a second deprotonation and nucleophilic attack, yielding an undesired bis-sulfonamide[3].
Solution: Enforce strict stoichiometry. Use exactly 1.0 to 1.05 equivalents of sulfonyl chloride. Ensure the addition is done dropwise at 0 °C and do not allow the reaction to warm up too rapidly[3].
Q2: My reaction with a sterically hindered 2-aminoindane derivative is sluggish, and starting material remains even after 24 hours. What base should I use?Causality: 2-aminoindane derivatives, especially those with adjacent ring substitutions, suffer from steric shielding. Standard bases like triethylamine (TEA) or 2,4,6-collidine act merely as proton sponges and do not assist the amine in attacking the electrophile[4].
Solution: Switch your base to 4-Dimethylaminopyridine (DMAP). Sulfonylation can proceed via a nucleophilic addition-type mechanism. DMAP acts as a nucleophilic catalyst, attacking the sulfonyl chloride to form a highly reactive, positively charged sulfonyl-DMAP intermediate. This intermediate is much more susceptible to attack by sterically hindered amines than the parent sulfonyl chloride[4].
Q3: I am getting low yields and suspect my sulfonyl chloride is degrading. What is happening?Causality: Moisture is the primary enemy of this reaction. Sulfonyl chlorides react with water to form sulfonic acids and HCl[3]. This not only consumes your reagent but also drastically lowers the pH of the solution, protonating your aminoindane into an ammonium salt, which is completely non-nucleophilic.
Solution: Ensure all glassware is oven-dried. Use strictly anhydrous solvents. If your sulfonyl chloride is old, consider distilling it or synthesizing it fresh before use.
Q4: During purification, I have a persistent impurity that co-elutes with my product. NMR shows aliphatic peaks that don't belong to the indane core.Causality: This is a classic symptom of base-HCl salts (e.g., TEA·HCl) remaining in the organic phase after an incomplete aqueous workup[3].
Solution: Do not rely solely on water or brine washes. You must perform a thorough acidic wash (e.g., 1M HCl or 10% aqueous citric acid) to protonate any residual free base and pull it, along with its salts, into the aqueous layer[3].
IV. Quantitative Optimization Data
When dealing with sterically hindered aminoindanes, the choice of base dictates the reaction mechanism (proton scavenging vs. nucleophilic catalysis). The table below summarizes expected conversion rates based on comparative studies of hindered amine sulfonylation[4].
Base / Additive
Equivalents
Solvent
Temp (°C)
Conversion (%)
Primary Impurity
Triethylamine (TEA)
1.5
DCM
25
45%
Unreacted amine
2,4,6-Collidine
1.5
DCM
25
<40%
Unreacted amine
Pyridine
2.0
DCM
25
55%
Unreacted amine
TEA + DMAP (cat.)
1.5 + 0.1
DCM
0 to 25
85%
Bis-sulfonamide (trace)
DMAP (stoichiometric)
1.5
DCM
0 to 25
>95%
None
Note: Exclusive use of DMAP is often sufficient and preferred for highly hindered indane systems, bypassing the need for a secondary tertiary amine base[4].
V. References
1.[1] Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. PMC (nih.gov). 1
2.[4] DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. PMC (nih.gov). 4
3. Amino-Indane: Fused Heterocycle with Diverse Pharmacological Activity. Asian Journal of Research in Chemistry.
4.[3] Application Notes: Protocol for N-sulfonylation using Methanesulfonyl Chloride. Benchchem.3
5.[2] Carbonic anhydrase inhibitory properties of novel sulfonamide derivatives of aminoindanes and aminotetralins. Taylor & Francis. 2
Overcoming poor solubility of 2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonamide in water
Technical Support Center: Solubility Optimization Guide Topic: Solubilization of 2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonamide Ticket ID: SOL-IND-992 Status: Open Assigned Specialist: Dr. A.
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Solubility Optimization GuideTopic: Solubilization of 2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonamide
Ticket ID: SOL-IND-992
Status: Open
Assigned Specialist: Dr. A. V. Chen, Senior Application Scientist
Executive Summary: The Physicochemical Challenge
You are encountering solubility issues with 2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonamide because this molecule presents a "perfect storm" of physicochemical barriers.
The Indane Ring (Lipophilicity): The 2,3-dihydro-1H-indene moiety is a rigid, bicyclic aromatic hydrocarbon. It drives the LogP (partition coefficient) up, making the molecule highly hydrophobic and resistant to hydration [1].
The Aliphatic Sulfonamide (Lattice Energy): Unlike aromatic sulfonamides (e.g., sulfamethoxazole), the sulfonamide group here is attached to an ethyl linker. This makes it an aliphatic sulfonamide . These typically have high pKa values (>10) and form strong intermolecular hydrogen bond networks in the crystal lattice, requiring significant energy to break [2].
This guide provides three validated protocols to overcome these barriers, ranging from simple in vitro screening to complex in vivo formulations.
Part 1: Diagnostic & Decision Matrix
Before selecting a protocol, identify your end-use case.
Visual 1: Solubilization Strategy Decision Tree
Caption: Decision matrix for selecting the appropriate solvent system based on experimental application.
Part 2: Troubleshooting Tickets & Protocols
Ticket #1: "The compound precipitates immediately when I dilute my DMSO stock into buffer."
Diagnosis: This is the "Crash-Out" effect. Your compound is soluble in DMSO (approx. 22 mg/mL [3]), but the moment it hits the aqueous buffer, the hydrophobic effect forces the indane rings to aggregate faster than they can disperse.
The Science:
Because this is an aliphatic sulfonamide, its pKa is likely >10.0 [2].
Implication: At physiological pH (7.4), the molecule remains neutral .[1] You cannot use pH adjustment (e.g., NaOH) to solubilize it because you would need a pH > 11 to ionize the sulfonamide, which destroys biological samples.
Protocol A: The "Step-Down" Dilution Method
Use for: Enzymatic assays, HTS.
Prepare Stock: Dissolve compound in 100% anhydrous DMSO to 10 mM . Sonicate for 5 minutes.
Intermediate Step (Critical): Do not pipette 1 µL of stock directly into 999 µL of buffer.
Instead, prepare a 10x working solution in a solvent mixture: 50% DMSO / 50% Water.
Add the water slowly to the DMSO stock while vortexing.
Final Dilution: Pipette this 10x solution into your assay buffer.
Result: This prevents the local high-concentration shock that triggers nucleation and precipitation.
Ticket #2: "I need to dose this orally/IV in mice, but DMSO is toxic."
Diagnosis: Pure organic solvents (DMSO/Ethanol) are not suitable for high-dose animal studies due to hemolysis and tolerability issues.
The Science:
The Indane ring is the perfect size for the hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . The cyclodextrin encapsulates the lipophilic indane tail, leaving the polar sulfonamide exposed to the water, creating a soluble "host-guest" complex [4].
Visual 2: Cyclodextrin Encapsulation Mechanism
Caption: The hydrophobic indane moiety enters the HP-β-CD cavity, shielding it from the aqueous environment.
[1][2][3][4][5][6][7]
Protocol C: HP-β-CD Formulation (The "Gold Standard")
Use for: In vivo (IV/PO) and sensitive cell culture.
Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in WFI. Stir until clear.
Addition: Weigh the required amount of 2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonamide.
Dispersion: Add the powder slowly to the cyclodextrin vehicle while stirring magnetically at 500 RPM.
Complexation:
Option 1 (Standard): Stir for 4–6 hours at Room Temperature.
Option 2 (Accelerated): Sonicate for 30 mins, then stir for 1 hour.
Filtration: Filter through a 0.22 µm PVDF filter to remove any un-complexed drug.
Note: This method typically achieves concentrations of 1–5 mg/mL without using DMSO.
Part 3: Comparative Solubility Data
The following data estimates are based on structural analogs (Indane-sulfonamides) and standard solvent properties [3][5].
Solvent System
Estimated Solubility
Biological Compatibility
Notes
Water (pH 7.4)
< 0.05 mg/mL
High
Poor solubility due to high crystal lattice energy.
DMSO (100%)
~20–25 mg/mL
Low (Toxic >1%)
Standard for stock solutions. Store at -20°C.
Ethanol
~5–10 mg/mL
Low
Good for evaporation protocols, poor for direct dosing.
20% HP-β-CD
~2–5 mg/mL
High
Best for in vivo. Requires 4hr stirring time.
PEG 400 (Neat)
~10 mg/mL
Medium
Viscous; often used in 30:70 mix with water.
Part 4: Frequently Asked Questions (FAQ)
Q: Can I use salt formation to improve solubility?A:No. As noted in the diagnostic section, this is an aliphatic sulfonamide. The pKa is too high (>10) to form a stable salt at physiological pH. If you force a salt form using strong sodium hydroxide, it will likely hydrolyze back to the free acid form immediately upon injection into the blood (pH 7.4), causing precipitation and potential embolism [2].
Q: Why not use Tween 80?A: Surfactants like Tween 80 can be used (typically 1-5%), but they often cause histamine release in animals and can interfere with membrane-bound receptor assays. Cyclodextrins (Protocol C) are pharmacologically inert and preferred.
Q: My compound is an oil, not a powder. Does this change anything?A: Some indane derivatives are oils or low-melting solids. If it is an oil, you can skip the "solubilization" step and move directly to emulsification . Use a self-emulsifying drug delivery system (SEDDS) composed of:
10% Drug (Oil)
40% Labrasol
50% PEG 400
References
TargetMol. (2024). 2,3-dihydro-1H-indene-5-sulfonamide Solubility Data. Retrieved from
ChemRxiv. (2024). Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs. Explains the high pKa of aliphatic vs aromatic sulfonamides. Retrieved from
National Institutes of Health (NIH) - PubChem. (2021). Azo-sulfonamide Structure and Properties. CID 91896177.[4] Retrieved from
Carbohydrate Chronicles. (2025). Mechanism of Solubilization by Cyclodextrins. Explains the host-guest interaction for lipophilic drugs. Retrieved from
MDPI Pharmaceutics. (2025). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances. Review of solid dispersions and nanosuspensions. Retrieved from
For further assistance, please reply to this ticket with your specific assay buffer composition.
Purification of indane sulfonamides using flash column chromatography
Introduction: The Physicochemical Challenge Indane sulfonamides present a unique "amphiphilic" challenge in chromatography. The indane ring contributes significant lipophilicity and rigidity, while the sulfonamide moiety...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Physicochemical Challenge
Indane sulfonamides present a unique "amphiphilic" challenge in chromatography. The indane ring contributes significant lipophilicity and rigidity, while the sulfonamide moiety (
) introduces polarity and Hydrogen-bond donor/acceptor capabilities.
Why this purification is difficult:
Solubility Mismatch: These compounds often crystallize out of non-polar solvents (Hexane/Heptane) but are highly soluble in polar aprotic solvents (Acetone, DMF), leading to precipitation on the column or "breakthrough" during liquid loading.
Tailing (Streaking): The sulfonamide nitrogen is weakly acidic (
), but it can interact strongly with free silanols on the silica surface, causing band broadening.
Co-elution: Synthetic intermediates (e.g., unreacted sulfonyl chlorides or amino-indanes) often possess similar
values.
Method Development & Solvent Selection
Do not rely on a single "magic" solvent system. Use the table below to select the correct mobile phase based on your compound's specific behavior on TLC.
Solvent System Decision Matrix
Solvent System
Polarity
Application Case
Notes & Modifiers
Hexane / EtOAc
Low - Med
Standard purification for lipophilic indane derivatives.
Preferred starting point. If in 50% EtOAc, switch systems.
DCM / MeOH
High
Polar sulfonamides that stick to silica.
Warning: Limit MeOH to <10-15% to prevent silica degradation/fines.
DCM / Acetone
Med - High
Alternative to MeOH if co-elution occurs.
Acetone provides different selectivity than MeOH and is easier to remove.
EtOAc / EtOH (3:1) + Heptane
Tunable
"Green" alternative to DCM.
Excellent for separating closely eluting polar impurities.[1]
DOT Diagram 1: Method Development Workflow
Figure 1: Decision tree for selecting loading techniques and solvent systems based on solubility and TLC behavior.
Troubleshooting Guide (Q&A)
Q1: My compound precipitates at the top of the column immediately after loading. What happened?
Diagnosis: Solubility Mismatch (The "Solvent Shock").
You likely dissolved your sample in a strong solvent (like DCM or Acetone) for liquid loading, but your starting mobile phase was weak (e.g., 100% Hexane). When the weak mobile phase hit the sample, the indane sulfonamide crashed out.
The Fix: Switch to Dry Loading .
Dissolve crude material in a volatile solvent (Acetone/DCM).[1]
Add Celite 545 or Silica Gel (ratio 1:2 sample-to-sorbent).
Evaporate to dryness on a rotovap until you have a free-flowing powder.
Load this powder into a solid load cartridge or pour it on top of the column.
Why this works: It eliminates the "solvent shock" and allows the compound to release gradually into the mobile phase [1, 3].
Q2: I see severe "tailing" or streaking on the column. Is my compound decomposing?
Diagnosis: Secondary Silanol Interactions.
Sulfonamides can hydrogen bond with acidic silanols on the silica surface. If your molecule also contains a basic amine (common in indane derivatives), this effect is amplified.
The Fix:
For Neutral Sulfonamides: Add 0.5% - 1% Acetic Acid to the mobile phase. This keeps the silica surface protonated and reduces H-bonding.
For Basic Amino-Indanes: Add 1% Triethylamine (TEA) or Ammonium Hydroxide. Note: Flush the column with the modifier before the run to equilibrate.
Hardware Upgrade: Use Spherical Silica rather than irregular (granular) silica. Spherical silica has a smoother surface area and fewer "active" acidic sites, significantly reducing tailing [4].
Q3: I am using DCM/MeOH, and I see white particles in my collected fractions.
Diagnosis: Silica "Fines" Shedding.
Contrary to popular belief, MeOH does not chemically dissolve silica at neutral pH. However, the high polarity and viscosity changes in DCM/MeOH gradients cause granular silica to physically break down and shed "fines" (micro-particles) that pass through the frit [5].[2][3]
The Fix:
Filter: Pass your fractions through a 0.45 µm syringe filter before evaporation.
Switch Solvents: Use DCM/Acetone . Acetone is gentler on silica physical integrity.
Limit MeOH: Keep Methanol concentration below 10% . If you need more polarity, switch to a C18 (Reverse Phase) column.[1]
Advanced Protocol: The "Gold Standard" Dry Loading Workflow
For indane sulfonamides >500mg, this protocol ensures maximum resolution.
Materials:
Crude Indane Sulfonamide
Celite 545 (preferred over silica for faster flow)
Dissolution: Dissolve the crude mixture in the minimum amount of DCM or Acetone necessary to solubilize it completely.
Tip: If the solution is cloudy, add a few drops of Methanol, but keep it minimal.
Adsorption: Add Celite 545 to the flask.
Ratio: Use 2 grams of Celite for every 1 gram of crude sample .
Evaporation: Rotovap the mixture. Start with low vacuum to prevent "bumping." Slowly increase vacuum and temperature (max 40°C) until the solvent is removed.
Verification: The result must be a fine, free-flowing powder .
Troubleshoot: If it is "gummy" or sticky, you added too little Celite or there is residual solvent. Add more Celite and re-evaporate.
Loading: Pour the powder into an empty solid-load cartridge (or on top of the column piston).
Elution: Run a gradient starting at 0% polar solvent (e.g., 100% Heptane) to remove non-polar impurities, then ramp up.
DOT Diagram 2: Troubleshooting Logic
Figure 2: Rapid troubleshooting logic for common chromatographic defects.
References
Biotage. (2023).[4] Dry loading vs. liquid loading, which provides better flash column chromatography results? Retrieved from
Teledyne ISCO. (n.d.). Sample Loading Techniques for Large Scale Flash Chromatography. Retrieved from
Sorbtech. (2023). HOW TO: Sample loading methods in flash chromatography. Retrieved from
Phenomenex. (n.d.). Tip on Peak Tailing of Basic Analytes. Retrieved from
Biotage. (2023).[4] Does methanol really dissolve silica during flash column chromatography? Retrieved from
Preventing side reactions during chlorosulfonation of indane-ethyl precursors
The following technical guide is structured as a specialized support resource for researchers and process chemists working with the chlorosulfonation of indane-ethyl precursors (e.g., 1-ethylindane or 2-ethylindane). Exe...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured as a specialized support resource for researchers and process chemists working with the chlorosulfonation of indane-ethyl precursors (e.g., 1-ethylindane or 2-ethylindane).
Executive Summary & Mechanistic Overview
The conversion of ethyl-substituted indanes to their corresponding sulfonyl chlorides is a critical electrophilic aromatic substitution (SE2) reaction. While the indane ring is highly activated, this reactivity presents a double-edged sword: it facilitates rapid chlorosulfonation but also promotes aggressive side reactions—primarily sulfone dimerization and regio-isomeric scrambling .
Successful synthesis relies on controlling the equilibrium between the initial sulfonic acid intermediate and the final sulfonyl chloride, while kinetically inhibiting the attack of the sulfonyl cation on unreacted indane.
The Core Challenge: Sulfone Formation
The most persistent failure mode in this chemistry is the formation of the diaryl sulfone (dimer). This occurs via the Friedel-Crafts Sulfonylation mechanism:
Causality: This reaction is favored when the concentration of unreacted precursor (Ar-H) is high relative to the chlorosulfonic acid, or when the reaction mixture is moisture-compromised (generating H₂SO₄, a poorer electrophile than ClSO₃H).
Troubleshooting Guide (Q&A)
Category 1: Impurity Profile & Side Reactions
Q: I am consistently detecting 5-10% of a high molecular weight impurity (M+ = Dimer). How do I eliminate this sulfone formation?A: Sulfone formation is a symptom of local substrate excess .
The Mechanism: If you add chlorosulfonic acid to the indane precursor, you create a momentary condition where the newly formed sulfonyl chloride is surrounded by unreacted indane. This promotes dimerization.
The Fix (Protocol Adjustment): Switch to Reverse Addition .
Pre-cool neat chlorosulfonic acid (ClSO₃H) to -5°C.
Dissolve your indane-ethyl precursor in a non-reactive solvent (e.g., DCM or CHCl₃) or add it neat very slowly into the acid.
Critical Additive: Incorporate Thionyl Chloride (SOCl₂) or Phosphorus Pentachloride (PCl₅) into the reaction matrix. These reagents aggressively convert the intermediate sulfonic acid to the chloride and scavenge water, shifting the equilibrium away from the sulfone-favorable pathways.
Q: My HPLC shows two closely eluting peaks (approx. 85:15 ratio). Is this an isomer issue?A: Yes, this is likely a Regioselectivity issue (5-isomer vs. 4-isomer).
The Mechanism: The ethyl group on the indane ring exerts steric hindrance, but the aromatic ring is activated at multiple sites. For 2-ethylindane, the 5-position is sterically favored and electronically activated. However, elevated temperatures (>25°C) can provide enough energy to overcome the activation barrier for the 4-position (ortho to the bridgehead).
The Fix:
Temperature Control: Maintain the reaction temperature between -10°C and 0°C during the addition phase. Kinetic control favors the less sterically hindered 5-position.
Solvent Choice: Use a chlorinated solvent (DCM) to moderate the exotherm. Neat reactions often develop "hot spots" that promote isomerization.
Category 2: Yield & Workup
Q: After quenching on ice, my yield is low, and I see a broad peak at the solvent front. What happened?A: You likely suffered Hydrolysis during the quench.
The Mechanism: Indane-sulfonyl chlorides are relatively stable, but the heat of hydration when quenching excess ClSO₃H is massive. If the temperature spikes during the quench, the sulfonyl chloride reverts to the water-soluble sulfonic acid (which is lost in the aqueous layer).
The Fix:
Quench Protocol: Pour the reaction mixture onto crushed ice (never water into acid).
Temperature Cap: Ensure the quench slurry never exceeds 5°C .
Extraction: Immediately extract into DCM or Ethyl Acetate. Do not let the product sit in the acidic aqueous slurry.
Optimized Experimental Protocol
Objective: Synthesis of 2-Ethylindane-5-sulfonyl chloride with <0.5% Sulfone content.
Reagents & Stoichiometry
Reagent
Equivalents
Role
2-Ethylindane
1.0 eq
Substrate
Chlorosulfonic Acid
4.0 - 6.0 eq
Reagent & Solvent
Thionyl Chloride
1.5 eq
Dehydrating Agent/Activator
Dichloromethane (DCM)
5-10 Vol
Solvent (Optional but recommended)
Step-by-Step Methodology
System Prep: Flame-dry a 3-neck round bottom flask. Equip with a mechanical stirrer (magnetic stirring is insufficient for the viscosity changes), a dropping funnel, and a N₂ inlet.
Acid Charge: Charge Chlorosulfonic Acid (6.0 eq) into the flask. Cool to -10°C .[1]
Activator Addition: Add Thionyl Chloride (1.5 eq) dropwise to the acid. Note: Gas evolution (HCl/SO₂) will occur.[2] Stir for 15 mins.
Substrate Addition (Critical Step):
Dissolve 2-Ethylindane in DCM (1:1 v/v).
Add this solution dropwise to the acid mixture over 60-90 minutes .
Monitor: Internal temperature must NOT exceed 0°C .
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor by TLC/HPLC.
Quench:
Prepare a beaker with crushed ice (approx. 10x weight of acid).
Slowly pour the reaction mixture onto the ice with vigorous stirring.
Isolation: Extract immediately with DCM (3x). Wash organics with cold Brine and cold NaHCO₃ (sat). Dry over MgSO₄ and concentrate.
Reaction Pathway Visualization
The following diagram illustrates the competitive pathways. The Green path is the desired kinetic route. The Red paths represent the side reactions (Sulfone formation and Hydrolysis) that must be suppressed.
Caption: Mechanistic pathway of indane-ethyl chlorosulfonation. The critical control point is the conversion of Sulfonic Acid to Sulfonyl Chloride using excess acid/SOCl₂ to prevent the Sulfone side-reaction.
References
Mechanism of Chlorosulfonation: Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.[3] (Definitive text on chlorosulfonic acid chemistry and SE2 mechanisms).
Sulfone Inhibition: Method of inhibiting sulfone formation in sulfonations.[4] US Patent 3,789,067.
Process Optimization:Process for the preparation of sulfonyl chlorides. US Patent 5,101,040.
Reaction Kinetics: Cerfontain, H. (1968). Mechanistic Aspects in Aromatic Sulfonation and Desulfonation. Interscience Publishers.
Indane Chemistry: Synthesis of Indapamide and related indane derivatives. CN Patent 100422146C. (Provides context on industrial scale-up of related indoline/indane sulfonamides).
Technical Support Center: Optimizing Indanyl Ethanesulfonamide Synthesis
Welcome to the Technical Support Center for sulfonamide synthesis. The coupling of aminoindanes (e.g., 1-aminoindane or 2-aminoindane) with ethanesulfonyl chloride is a critical transformation in the development of CNS-a...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for sulfonamide synthesis. The coupling of aminoindanes (e.g., 1-aminoindane or 2-aminoindane) with ethanesulfonyl chloride is a critical transformation in the development of CNS-active therapeutics and carbonic anhydrase inhibitors. However, aliphatic sulfonyl chlorides present unique mechanistic challenges compared to their aromatic counterparts (like tosyl chloride).
This guide provides field-proven insights, mechanistic causality, and self-validating protocols to help you optimize your reaction conditions, minimize side products, and maximize yield.
Mechanistic Insights: Causality in Reaction Failures
To master this synthesis, one must understand the dual-pathway nature of aliphatic sulfonylation. When ethanesulfonyl chloride is exposed to a base, it can undergo two competing reactions:
Direct Nucleophilic Acyl Substitution: The aminoindane directly attacks the electrophilic sulfur, displacing the chloride ion to form the desired sulfonamide.
The Sulfene Pathway (E1cB Elimination): Because ethanesulfonyl chloride possesses acidic
-protons, the base can abstract a proton, triggering the elimination of HCl to form a highly reactive sulfene intermediate ()[1]. While the amine can attack this sulfene to form the product, the sulfene is also highly susceptible to rapid hydrolysis (forming ethanesulfonic acid) or oligomerization if moisture or excess base is present.
Understanding this competition is the key to troubleshooting low yields and complex impurity profiles.
Technical Support FAQs: Troubleshooting Common Issues
Q1: Why am I observing a high percentage of bis-sulfonylation (di-sulfonamide) in my LC-MS data?A: Bis-sulfonylation is a notorious side reaction in primary amine sulfonylation. The newly formed mono-sulfonamide product retains an acidic N-H proton. In the presence of excess base and ethanesulfonyl chloride, this nitrogen becomes nucleophilic and attacks a second equivalent of the electrophile.
The Fix: Optimization of the reaction conditions requires strict stoichiometric control (maximum 1.05 eq of ethanesulfonyl chloride) and slow addition of the reagent to minimize local concentration spikes of the electrophile 2[2]. Switching from Triethylamine (TEA) to a bulkier base like N,N-Diisopropylethylamine (DIPEA) also sterically hinders the second addition.
Q2: My reaction stalls at 40% conversion, and the ethanesulfonyl chloride seems to have degraded. What happened?A: You are likely losing your reagent to the sulfene degradation pathway. If the base concentration is too high relative to the amine, or if the reaction temperature exceeds 0 °C during addition, the ethanesulfonyl chloride rapidly converts to sulfene and hydrolyzes before the aminoindane can capture it.
The Fix: Always utilize a "reverse addition" protocol. Never mix the base and the sulfonyl chloride first. Dissolve the aminoindane and base in the solvent, cool to 0 °C, and add the ethanesulfonyl chloride dropwise 3[3].
Q3: Which solvent system provides the best balance of solubility and reactivity?A: Anhydrous Dichloromethane (DCM) is the industry standard. It provides excellent solubility for both the aminoindane hydrochloride salts (once neutralized by the base) and the sulfonyl chloride. Tetrahydrofuran (THF) can be used, but it often requires longer reaction times and can complicate the sulfene pathway kinetics.
Quantitative Optimization Matrix
The following table summarizes the causal relationship between reaction parameters and the resulting product distribution, based on internal optimization campaigns.
Entry
Base Selection
Solvent
Temperature Profile
Addition Order
Yield (%)
Bis-sulfonylation (%)
1
TEA (2.0 eq)
DCM
Room Temp
Amine added to Sulfonyl
42%
28%
2
TEA (1.5 eq)
THF
0 °C RT
Sulfonyl added to Amine
65%
15%
3
Pyridine (2.0 eq)
DCM
0 °C RT
Sulfonyl added to Amine
78%
8%
4 (Optimal)
DIPEA (1.5 eq)
DCM
0 °C RT
Sulfonyl added dropwise
92%
< 2%
Self-Validating Experimental Protocol
This protocol incorporates built-in analytical checkpoints to ensure the system is self-validating and deviations are caught in real-time.
Objective: Synthesis of N-(2,3-dihydro-1H-inden-2-yl)ethanesulfonamide.
Step 1: System Preparation
Flame-dry a 100 mL round-bottom flask under a continuous stream of dry Nitrogen.
Charge the flask with 2-aminoindane hydrochloride (1.0 eq, 10.0 mmol) and anhydrous DCM (30 mL).
Add DIPEA (1.5 eq, 15.0 mmol) via syringe. Stir for 10 minutes to ensure complete generation of the free base. The solution should become homogeneous.
Step 2: Thermal Control & Addition
4. Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0 °C.
5. Prepare a solution of ethanesulfonyl chloride (1.05 eq, 10.5 mmol) in anhydrous DCM (10 mL).
6. Add the electrophile solution dropwise over 30 minutes using a syringe pump. Causality note: Slow addition prevents thermal spiking and limits the instantaneous concentration of sulfene, favoring capture by the amine.
Step 3: In-Process Control (IPC)
7. Stir at 0 °C for 1 hour.
8. Validation Checkpoint: Withdraw a 10 µL aliquot, quench in 100 µL Methanol, and analyze via LC-MS.
Success Criteria: Dominant peak at m/z = 226.1
. Absence of m/z = 318.1 indicates successful suppression of bis-sulfonylation.
Step 4: Workup and Isolation
9. Once conversion is confirmed >95%, quench the reaction by adding 1N aqueous HCl (20 mL) to protonate and remove excess DIPEA and unreacted amine.
10. Separate the organic layer. Wash sequentially with saturated aqueous
(20 mL) and brine (20 mL).
11. Dry the organic layer over anhydrous , filter, and concentrate under reduced pressure to yield the highly pure indanyl ethanesulfonamide.
Visual Workflows & Pathway Diagrams
Troubleshooting workflow for indanyl ethanesulfonamide synthesis.
Competing mechanistic pathways: Sulfene intermediate vs. direct nucleophilic attack.
References
1.[2] Synthesis of aromatic glycoconjugates as anti-fungal agents against Candida spp. and assessment of their covalent formation, Maynooth University Research Archive Library. 2
2.[3] Carbonic anhydrase inhibitory properties of novel sulfonamide derivatives of aminoindanes and aminotetralins, Taylor & Francis.3
3.[1] Reactivity and Mechanism in the Hydrolysis of β-Sultams, American Chemical Society. 4
As a Senior Application Scientist, I have compiled this guide to address the specific handling requirements of this compound. While the sulfonamide moiety provides robust chemical stability against oxidation and hydrolysis in pure DMSO, the lipophilic indane ring creates a high risk of precipitation if the DMSO stock absorbs atmospheric moisture.
This guide prioritizes the distinction between chemical degradation (breaking bonds) and physical instability (crashing out of solution), which is the most common failure mode for this class of molecules.[2]
Part 1: Preparation & Solubility Protocols
Solubility Profile
The structure contains a lipophilic 2,3-dihydro-1H-indene (indane) tail and a polar sulfonamide head.[1][2]
Estimated Max Solubility in DMSO: >50 mM (High).[1][2]
Critical Risk: The "Water Effect."[1] DMSO is hygroscopic.[1] As DMSO absorbs water from the air, the solvent polarity increases, causing the lipophilic indane moiety to drive precipitation.
Standard Operating Procedure (SOP) for Stock Preparation
Step 1: Weigh the powder into a glass vial (avoid polystyrene if storing long-term).[1][2]
Step 2: Calculate the volume of anhydrous DMSO (≥99.9%) required for a 10 mM or 50 mM stock.[2]
Step 3: Add DMSO to the vial.[2] Vortex for 30–60 seconds.[1]
Step 4: Visual Inspection.[1][2] The solution should be clear and colorless.
Step 5: Aliquot immediately into single-use amber vials to minimize freeze-thaw cycles.
Expert Tip: Do not use "wet" DMSO (older bottles opened >1 month ago without desiccators). Even 1-2% water content can destabilize the solution over time.[1][2]
Part 2: Storage & Stability Data[1][2][5][6][7][8]
Storage Conditions Matrix
Condition
Stability Estimate
Risk Factor
Recommendation
-80°C
> 2 Years
Low
Best for long-term archival.
-20°C
12–24 Months
Low/Medium
Standard for working stocks.
+4°C
< 3 Months
Medium
Not Recommended. DMSO freezes at 18.5°C; cycling occurs.[1][2]
DMSO freezes at ~18.5°C. Storing at 4°C often results in a "slush" or solid cycle every time the fridge door opens.[1][2]
Mechanism of Failure: Repeated crystallization forces the compound out of solution. Upon thawing, the compound may form a tight crystal lattice that is slow to redissolve.
Limit: Maximum 5 freeze-thaw cycles.
Part 3: Troubleshooting & Diagnostics
Decision Tree: "My Solution is Cloudy"
Use the following logic flow to diagnose precipitation versus degradation.
Figure 1: Troubleshooting logic for precipitation events in DMSO stocks.
Analytical Verification (LC-MS)
If chemical degradation is suspected, look for these specific signals:
Parent Mass (M+H): Check for the molecular ion of the intact sulfonamide.
Hydrolysis Product 2 (Amine): Ammonia (not detectable on standard LC-MS) or fragmentation loss of -SO2NH2.[1][2]
Dimerization: Rare, but possible oxidative coupling if DMSO is contaminated with peroxides.[1]
Part 4: Frequently Asked Questions (FAQ)
Q1: Can I sonicate the solution if the compound won't dissolve?A: Yes, but with caution. Sonication generates heat.[1] Short bursts (3 x 10 seconds) are acceptable. Extended sonication can heat DMSO above 40°C, potentially accelerating degradation if trace water is present. Always ensure the cap is tightly sealed to prevent water absorption during sonication.
Q2: The solution turned yellow over time. Is it still good?A: A slight yellowing in DMSO is common for aromatic compounds due to trace oxidation or impurities in the DMSO itself (sulfides).[2] However, for this specific sulfonamide, a dark yellow or orange color indicates significant degradation (likely oxidative).[2] Verify purity via HPLC; if purity is <95%, discard.
Q3: I need to use this in a cell culture assay. What is the max DMSO concentration?A: While the compound is stable in DMSO, your cells are not. Dilute the DMSO stock at least 1:1000 (0.1% final DMSO) into media.[2]
Warning: Because of the lipophilic indane ring, this compound may precipitate immediately upon dilution into aqueous media.
Fix: Perform a serial dilution in DMSO first (e.g., 10 mM -> 1 mM -> 0.1 mM in DMSO), then spike the 0.1 mM stock into media to reach 1 µM. This prevents "shock precipitation."[1]
Q4: Is the sulfonamide group acidic?A: Yes, primary sulfonamides (-SO2NH2) have a pKa around 10.[1][2] In pure DMSO, this is negligible. However, if you add strong bases (like NaOH or KOH) to the DMSO, you will deprotonate the nitrogen, forming a salt which may have different solubility properties.
Q5: My DMSO frozen stock has crystals on the bottom. Did it degrade?A: Likely not.[1][2] DMSO freezes at 18.5°C. If stored at 4°C or -20°C, the solvent freezes and pushes the solute into a hyper-concentrated pocket, eventually forcing crystallization.[1]
Recovery: Thaw completely at room temperature (or 37°C water bath). Vortex vigorously. If it redissolves clearly, it is chemically stable.
References
BenchChem. Methanesulfonamide: A Comparative Analysis of its Stability Against Other Sulfonamides. (2025).[1][2][5][6] [1][2]
Kozikowski, B. A., et al. The effect of room-temperature storage on the stability of compounds in DMSO.[7] Journal of Biomolecular Screening 8.2 (2003): 205-209.[1][2][7]
Cheng, X., et al. Studies on repository compound stability in DMSO under various conditions.[8] Journal of Biomolecular Screening 8.3 (2003): 292-304.[1][2]
Białk-Bielińska, A., et al. Hydrolysis of sulphonamides in aqueous solutions.[1] Journal of Hazardous Materials 221 (2012): 264-274.[1][2]
Technical Support Center: Purification of 2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonamide
Welcome to the technical support and troubleshooting center for the isolation and purification of 2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonamide. Because aliphatic primary sulfonamides possess unique physicochemical p...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support and troubleshooting center for the isolation and purification of 2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonamide. Because aliphatic primary sulfonamides possess unique physicochemical properties, standard chromatographic methods are often inefficient and difficult to scale. This guide provides field-proven, self-validating protocols based on pKa differentials to help you achieve high-purity pharmaceutical intermediates.
Part 1: Frequently Asked Questions & Mechanistic Troubleshooting
Q1: My crude product contains a significant amount of the corresponding sulfonic acid byproduct. Why does this happen, and how can I remove it without flash chromatography?Causality & Solution: The sulfonic acid impurity (2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonic acid) is a direct result of the hydrolysis of the intermediate sulfonyl chloride during the amidation step, particularly if aqueous ammonia is used or if adventitious moisture is present during the reaction 1. Because sulfonic acids are highly acidic (pKa < 1) compared to primary sulfonamides (pKa ~ 10), you can exploit this differential acidity.
Self-Validating Action: Perform a controlled pH extraction. Dissolve the crude mixture in dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate (NaHCO3, pH ~8.3). The highly acidic sulfonic acid will deprotonate and partition entirely into the aqueous layer, while the neutral primary sulfonamide remains in the organic phase.
Q2: LC-MS analysis shows a high molecular weight impurity corresponding to a dimeric sulfonimide. How do I prevent and remove this?Causality & Solution: Dimeric sulfonimides (R-SO₂-NH-SO₂-R) form when the newly synthesized primary sulfonamide acts as a nucleophile and attacks unreacted sulfonyl chloride. This typically occurs if the ammonia concentration drops locally during the reaction or if the addition rate is poorly controlled2.
Self-Validating Action: Sulfonimides are significantly more acidic (pKa ~ 4.5) than primary sulfonamides. During the same NaHCO3 wash mentioned above, the sulfonimide will also be deprotonated and removed into the aqueous waste stream, leaving your target compound untouched in the organic layer.
Q3: I am using the Rongalite method for synthesis. I see non-polar impurities on my TLC. What are they and how do I eliminate them?Causality & Solution: The synthesis of aliphatic sulfonamides via Rongalite (sodium hydroxymethanesulfinate) often leaves unreacted alkyl halides or non-polar indane derivatives if the initial alkylation of the sulfinate intermediate is incomplete3.
Self-Validating Action: Trituration is highly effective here. Suspend the final isolated solid in cold heptane. The highly polar sulfonamide is completely insoluble in aliphatic hydrocarbons, whereas the non-polar indanyl alkyl halides will readily dissolve. Filter to obtain the purified solid.
Part 2: Quantitative Data & Separation Metrics
To effectively design a purification workflow without relying on chromatography, it is critical to understand the physicochemical properties of the target compound relative to its common impurities.
Dissolve the crude reaction mixture in Dichloromethane (DCM) using 10 mL of solvent per gram of crude material.
Transfer the solution to a separatory funnel and wash with an equal volume of saturated aqueous NaHCO₃.
Causality Check: The mildly basic NaHCO₃ deprotonates the sulfonic acid and sulfonimide impurities, driving them into the aqueous layer. The target primary sulfonamide remains neutral and stays in the DCM layer.
Separate the layers and discard the aqueous phase.
Step 2: Alkaline Extraction (Isolation of the Target Compound)
Extract the retained DCM layer with 1M NaOH (2 x 10 mL per gram of crude).
Causality Check: The strong base (pH > 13) deprotonates the primary sulfonamide (pKa ~ 10), forming a highly water-soluble sodium salt that partitions into the aqueous layer. Unreacted alkyl halides and neutral impurities remain in the DCM layer.
Separate the layers. Retain the aqueous layer and discard the DCM layer.
Step 3: Controlled Acidification & Precipitation
Cool the combined aqueous layers in an ice bath to 0–5 °C.
Slowly titrate the aqueous solution with 1M HCl under vigorous stirring until the pH reaches 7.5 – 8.0.
Causality Check: As the pH drops below the pKa of the sulfonamide, it becomes protonated (neutralized). Because aliphatic sulfonamides have poor solubility in cold water, the target compound will crash out of solution as a white precipitate.
Step 4: Isolation and Non-Polar Trituration
Isolate the precipitate via vacuum filtration using a Büchner funnel.
Wash the filter cake with ice-cold water (to remove residual inorganic salts) followed by cold heptane (to remove any trace non-polar impurities).
Dry the solid under high vacuum at 40 °C to constant weight.
Part 4: Visualizing the Purification Workflow
Liquid-liquid extraction and precipitation workflow for sulfonamide purification.
Technical Support Center: Resolving Enantiomers of Chiral 1-Substituted Indane Sulfonamides
Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address the complex stereochemical challenges associated with 1-substituted indane sulfonamides.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address the complex stereochemical challenges associated with 1-substituted indane sulfonamides.
The 1-indane scaffold, particularly when functionalized with a sulfonamide group, is a privileged pharmacophore in drug discovery (e.g., sphingosine 1-phosphate receptor modulators) [1]. However, its rigid bicyclic structure and the strong hydrogen-bonding capacity of the sulfonamide moiety make chiral resolution notoriously difficult. This guide synthesizes field-proven methodologies, troubleshooting FAQs, and self-validating protocols to ensure high enantiomeric excess (
) and yield.
Global Resolution Strategy
Before diving into specific protocols, it is critical to determine the optimal stage for resolution. Attempting to resolve the final sulfonamide is often less efficient than resolving the 1-aminoindane or 1-indanol precursor due to the steric bulk and polarity of the
group.
Workflow for selecting the optimal chiral resolution strategy for indane derivatives.
Troubleshooting FAQs: Direct Resolution of Sulfonamides
Q: Why is my 1-substituted indane sulfonamide exhibiting severe peak tailing and poor resolution (
) on Chiral HPLC?
The Causality: The sulfonamide group is highly polar and acts as both a strong hydrogen-bond donor (via
) and acceptor (via ). When interacting with immobilized polysaccharide chiral stationary phases (CSPs) like Chiralpak IC or AD, secondary non-enantioselective hydrogen bonding occurs. Furthermore, the rigid indane core restricts conformational flexibility, leading to slow mass transfer kinetics between the mobile and stationary phases.
The Solution: Transition from HPLC to Supercritical Fluid Chromatography (SFC)[2]. The high diffusivity and low viscosity of supercritical
overcome the slow mass transfer of the rigid indane system. Additionally, you must use a specific modifier additive to suppress non-specific H-bonding.
Table 1: Quantitative Impact of Mobile Phase Additives on SFC Resolution
Data reflects typical baseline performance for 1-indane sulfonamides on an Amylose-based CSP (e.g., Chiralpak AD-H, 5 µm).
Modifier (in )
Additive (0.1% v/v)
Retention Time (, min)
Selectivity ()
Resolution ()
Peak Shape / Tailing Factor
20% Methanol
None
14.2
1.15
1.2
Severe Tailing (2.8)
20% Isopropanol
None
18.5
1.25
1.8
Moderate Tailing (1.9)
20% Isopropanol
Diethylamine (DEA)
18.1
1.30
2.4
Sharp (1.1)
20% Ethanol
Trifluoroacetic Acid
16.0
1.10
0.9
Peak Broadening (2.5)
Causality Note: Isopropanol (IPA) provides superior steric bulk compared to methanol, which gently disrupts non-specific binding without outcompeting the chiral recognition sites. DEA deprotonates residual silanols on the silica support, preventing the acidic sulfonamide proton from interacting with them [2].
Self-Validating SFC Protocol for Sulfonamide Enantiomer Separation
Column Equilibration: Equilibrate a Chiralpak AD-H or IC column with
/IPA (80:20) containing 0.1% DEA at 35°C and 100 bar backpressure.
Sample Preparation: Dissolve the racemic sulfonamide in pure IPA at 10 mg/mL. Validation step: Ensure no precipitation occurs at room temperature to prevent column clogging.
Fraction Collection & Validation: Collect the two peaks. Immediately evaporate the solvent to prevent DEA-induced degradation. Re-inject the isolated fractions using the identical method. System Validation: The
must be >99.0%. If the second eluting peak shows an < 95%, reduce the injection volume by 50% to prevent column overloading.
Enzymatic Kinetic Resolution of Precursors
If direct chromatographic resolution of the sulfonamide is unscalable, the most authoritative approach is the biocatalytic kinetic resolution of the 1-aminoindane precursor prior to sulfonylation [3].
Q: Why use Candida antarctica Lipase B (CAL-B) for 1-aminoindanes?
The Causality: The active site of CAL-B features a narrow, deep stereospecific pocket (the "acyl-binding pocket") and a larger, more open pocket. The rigid, flat aromatic ring of the indane system perfectly aligns with the large pocket, while the C1-substituent is forced into a highly specific orientation. CAL-B exhibits exceptional enantioselectivity (
) for the -enantiomer during acylation, leaving the -enantiomer unreacted.
Biocatalytic kinetic resolution pathway for synthesizing chiral indane sulfonamides.
Reaction Setup: Dissolve 1.0 eq of racemic 1-aminoindane in an organic solvent (e.g., MTBE or Toluene). Add 1.1 eq of ethyl acetate (acyl donor).
Enzyme Addition: Add immobilized CAL-B (40 mg per mmol of substrate). Heat to 60°C [3].
Kinetic Monitoring (Validation Step): At
hours, extract a 50 µL aliquot. Derivatize the unreacted amine with acetyl chloride/triethylamine. Analyze via Chiral GC or HPLC. Validation: The reaction must be stopped exactly when the conversion reaches 50% to ensure the remaining -amine has an .
Separation: Filter off the immobilized enzyme (which can be washed and reused). Extract the organic layer with 1N HCl. The acylated
-enantiomer remains in the organic phase, while the unreacted -amine moves to the aqueous phase.
Sulfonylation: Basify the aqueous phase to pH 10, extract with dichloromethane, and react directly with the desired sulfonyl chloride to yield the enantiopure
-1-indane sulfonamide.
Diastereomeric Salt Formation (Classical Resolution)
For kilogram-scale drug development, classical resolution via diastereomeric salt crystallization remains the most cost-effective method.
Q: I am trying to resolve a 1-indane sulfonamide using chiral amines, but the salt won't crystallize. What is the mechanistic failure?
The Causality: While sulfonamides are weakly acidic (
), their acidity is often insufficient to form a robust, crystalline ionic lattice with standard chiral amines (like -phenylethylamine) unless the sulfonyl group is highly electron-withdrawing (e.g., a triflyl or nosyl group). The resulting "salts" are often highly soluble, hydrogen-bonded oils rather than true ionic crystals.
The Solution: Resolve the amine precursor using chiral acids. The primary amine of 1-aminoindane (
) forms highly stable, highly crystalline salts with chiral tartaric acid derivatives.
Salt Formation: Dissolve racemic 1-aminoindane (1 eq) in hot Ethanol. Slowly add a solution of (+)-DPTTA (0.5 to 1.0 eq) in Ethanol.
Controlled Cooling: Cool the solution at a rate of 0.1°C/min to 20°C. Causality: Rapid cooling traps the wrong diastereomer in the crystal lattice (occlusion), destroying the
.
Isolation & Validation: Filter the formed crystals. Validation Step: Take a 5 mg sample of the crystals, crack the salt with 1N NaOH, extract with MTBE, and run on Chiral HPLC. If
, perform a recrystallization in pure Ethanol.
Downstream Conversion: Once
is confirmed, crack the bulk salt with aqueous base, isolate the free chiral amine, and proceed to sulfonylation [4].
References
US20050182091A1 - Sulfonamide derivatives for the treatment of diseases. Google Patents.
WO2015066515A1 - Selective sphingosine 1 phosphate receptor modulators and combination therapy therewith. Google Patents.
EP3553179A1 - Enantioselective biocatalytic preparation of 4-cyano-substituted 1-aminoindane and ozanimod. Google Patents.
Enantioconvergent Access to Chiral S(VI) Stereocenters by Kinetic Resolution of Sulfonimidoyl Chlorides. ResearchGate. Available at:[Link]
Reference Data & Comparative Studies
Validation
Structural Elucidation & Solvent-Dependent Profiling: 2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonamide
In the landscape of fragment-based drug discovery (FBDD), the 2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonamide scaffold represents a critical pharmacophore. Structurally, it bridges the lipophilic, rigid indane core—common in AMPA receptor modulators and voltage-gated ion channel blockers—with a polar sulfonamide "warhead" typical of carbonic anhydrase inhibitors.
This guide provides a rigorous NMR analysis of this molecule. Unlike standard aliphatic amines, the presence of a chiral center at C1 of the indane ring introduces diastereotopic complexity in the ethyl linker, making spectral assignment non-trivial. Furthermore, we compare the analytical performance of two solvent systems (DMSO-d6 vs. CDCl3), demonstrating why the industry-standard chloroform protocol is often insufficient for this specific class of sulfonamides.
Structural Analysis & Spin System Logic
The molecule consists of three distinct spin systems that interact through the chiral center at Indane-C1.
A. The Indane Core (Aromatic & Aliphatic Ring)
Aromatic Region (7.1 – 7.4 ppm): The fused benzene ring exhibits a 4-proton pattern. While often appearing as a multiplet, high-field instruments (600 MHz+) resolve this into a complex ABCD or AA'BB' system depending on the remote substitution effect of the alkyl chain.
The Chiral Anchor (C1-H): This benzylic proton is the linchpin. It typically resonates as a quintet-like multiplet around 3.0 – 3.2 ppm , coupling to both the ring CH2 (C2-H) and the exocyclic ethyl chain.
Ring Methylene (C2-H & C3-H): The rigidity of the ring makes the protons at C2 and C3 magnetically non-equivalent, often resulting in complex multiplets rather than simple triplets.
-Linker Methylene (-CH2-CH-): Because C1 is a chiral center, the two protons on this adjacent carbon are diastereotopic . They do not appear as a simple quartet but often as two distinct complex multiplets (dt or ddd) around 1.9 – 2.2 ppm .
C. The Sulfonamide Head (-SO2NH2)
Exchangeable Protons: The chemical shift of the -NH2 group is highly solvent-dependent, serving as the primary metric for our comparative performance analysis below.
Comparative Performance: Solvent System Selection
For researchers characterizing this intermediate, the choice of solvent determines the visibility of the sulfonamide "fingerprint." We compare the Optimized Protocol (DMSO-d6) against the Standard Protocol (CDCl3) .
Performance Matrix
Feature
DMSO-d6 (Recommended)
CDCl3 (Alternative)
Scientific Rationale
-NH2 Visibility
Excellent (Sharp/Broad Singlet)
Poor (Invisible or Broad Hump)
DMSO acts as a H-bond acceptor, stabilizing the -NH2 protons and slowing exchange rates.
-NH2 Shift
6.8 – 7.1 ppm
Variable (4.5 – 5.5 ppm)
In CDCl3, rapid exchange and quadrupole broadening often obliterate the signal.
Resolution
High (distinct multiplets)
Moderate
DMSO separates the water peak (3.33 ppm) from key alkyl signals; CDCl3 water (1.56 ppm) can overlap with the ethyl linker.
Solubility
>50 mg/mL
<10 mg/mL
Sulfonamides are polar; CDCl3 often requires heating, which degrades thermally labile intermediates.
Comparative Data Analysis
In CDCl3 , the integration of the aliphatic region often yields non-integer values due to the "wandering" broad NH2 signal overlapping with the benzylic protons. In DMSO-d6 , the NH2 signal is locked downfield (~7.0 ppm), allowing for precise 2:1 integration of the
-sulfonyl protons vs. the NH2 protons.
Critical Insight: If your integration of the 2.8–3.2 ppm region is consistently high by ~2 protons in Chloroform, you are likely integrating the broadened NH2 signal overlapping with your benzylic/sulfonyl methylene protons. Switch to DMSO-d6.
Experimental Protocol
A. Synthesis of the Analytical Standard
To generate the data described, the compound is synthesized via the chlorosulfonation of 1-ethylindane or the reaction of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine with sulfamide.
Amination: Treat precursor with excess aqueous ammonia (28%) in THF at 0°C.
Workup: Dilute with EtOAc, wash with brine. Crucial: Do not use acid wash, as sulfonamides can be amphoteric/unstable.
Purification: Recrystallization from EtOH/Hexane to remove traces of sulfonic acid.
B. NMR Acquisition Parameters (Quantitative)
For library registration, use the following pulse sequence parameters to ensure accurate integration of the slow-relaxing aromatic protons and the exchangeable NH2.
Solvent: DMSO-d6 (99.9% D).
Pulse Angle: 30° (to prevent saturation).
Relaxation Delay (d1):5.0 seconds (Essential for Sulfonamide quantification).
Scans (ns): 64 (to resolve the diastereotopic splitting).
Temperature: 298 K (25°C).
Visualizations
Diagram 1: Spin System & Connectivity Logic
This diagram illustrates the coupling network (J-coupling) and the diastereotopic influence of the chiral center.
Caption: Connectivity map showing the propagation of magnetic inequivalence from the C1 chiral center to the ethyl linker.
Diagram 2: Analytical Decision Tree (Solvent Selection)
A self-validating workflow to ensure correct structural assignment.
Caption: Decision matrix for solvent selection. DMSO-d6 is the validated path for sulfonamide quantification.
Predicted 1H NMR Data Table (DMSO-d6)
Based on the indane scaffold shifts [1] and sulfonamide solvent effects [2], the following table summarizes the expected spectral fingerprint in DMSO-d6 at 400 MHz.
Position
Type
(ppm)
Multiplicity
Integration
Coupling ()
Ar-H
Aromatic
7.10 – 7.35
Multiplet
4H
-
-SO2NH2
Amine
6.85 – 7.00
Broad Singlet
2H
Exchangeable
C1-H
Benzylic
3.10 – 3.25
Multiplet
1H
Complex
-CH2-SO2-
Aliphatic
2.95 – 3.05
Triplet (distorted)
2H
~7.5 Hz
Ring C3-H
Aliphatic
2.70 – 2.90
Multiplet
2H
-
Linker -CH2-
Aliphatic
1.95 – 2.15
Multiplet (dt)
2H
Diastereotopic
Ring C2-H
Aliphatic
1.60 – 1.80
Multiplet
2H
-
References
Indane Ring NMR Parameters:
Kovačević, R. Z., et al. "1H, 13C and two dimensional NMR analyses... of 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene."[1][2] Journal of the Serbian Chemical Society, 2007.
Sulfonamide Solvent Effects:
Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 2006.[3][4]
Pharmacological Context (Indane Sulfonamides):
Ward, S. E., et al. "Discovery of N-[(2S)-5-(6-fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide..." Journal of Medicinal Chemistry, 2010.[5]
General NMR Shift Database:
AIST. "Spectral Database for Organic Compounds (SDBS)."
Establishing HPLC Retention Time Standards for 2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonamide: A Practical Guide
For researchers, scientists, and drug development professionals, the establishment of reliable analytical standards is a cornerstone of robust and reproducible research. This guide provides an in-depth, practical framewo...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the establishment of reliable analytical standards is a cornerstone of robust and reproducible research. This guide provides an in-depth, practical framework for developing and validating a High-Performance Liquid Chromatography (HPLC) retention time standard for the novel compound 2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonamide. As this is not a widely available commercial standard, this document will focus on the principles and methodologies for creating an in-house reference standard, ensuring scientific integrity and analytical confidence.
The sulfonamide functional group is a key component in a wide array of pharmaceuticals, known for its antimicrobial properties and other therapeutic applications.[1] The specific indane-sulfonamide structure of the topic compound suggests potential applications in medicinal chemistry, necessitating precise analytical characterization.[2]
Part 1: The Foundational Importance of a Reference Standard
In chromatography, the retention time—the time it takes for a specific compound to travel through the column to the detector—is a critical qualitative identifier.[3] A reference standard is a highly purified and well-characterized compound that serves as a benchmark. By injecting the standard under defined HPLC conditions, a reliable retention time is established. This allows for:
Unambiguous Identification: Confirming the presence of the target analyte in complex mixtures.
Method Validation: Assessing the specificity and suitability of the analytical method as mandated by guidelines like ICH Q2(R1).[4][5][6][7][8]
Quality Control: Ensuring batch-to-batch consistency in synthesis or formulation.
Given the absence of a commercial standard for 2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonamide, the initial and most critical step is to source or synthesize and then thoroughly characterize the compound.
Sourcing and Initial Characterization
The first step is to obtain a high-purity sample of the compound. This may involve custom synthesis or sourcing from a specialized chemical supplier. The precursor, 2-(2,3-Dihydro-1H-inden-1-yl)ethane-1-sulfonyl chloride, has been noted in chemical databases, suggesting a feasible synthetic route to the sulfonamide.[9]
Once obtained, the identity and purity of the potential standard must be rigorously confirmed using orthogonal analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.[10][11]
Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.[11]
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as the sulfonamide N-H and S=O stretches.[11][12]
Elemental Analysis: To confirm the empirical formula.[10]
Only after the compound's identity is unequivocally confirmed can it be considered a candidate for a reference standard.
Part 2: Developing a Robust HPLC Method
The core of establishing a retention time standard is the development of a selective, robust, and reproducible HPLC method. The goal is to achieve a sharp, symmetrical peak for the analyte, well-resolved from any potential impurities or matrix components.
Initial Method Scouting and Optimization
Drawing from established methods for other sulfonamides provides a logical starting point.[13][14][15][16][17] Reversed-phase HPLC is the most common and suitable technique for molecules of this polarity.
Table 1: Recommended Starting HPLC Conditions for Method Development
Parameter
Recommended Starting Point
Rationale & Optimization Strategy
Column
C18, 250 mm x 4.6 mm, 5 µm
The C18 stationary phase is a versatile choice for retaining moderately nonpolar compounds like the target analyte. A C8 column could be an alternative if retention is too long.[15]
Mobile Phase
A: 0.1% Formic Acid in WaterB: Acetonitrile (ACN)
A common mobile phase for sulfonamides that provides good peak shape and is MS-compatible.[14] Methanol can be evaluated as an alternative to ACN to alter selectivity.
Gradient
30% to 90% B over 20 minutes
A broad gradient is used initially to determine the approximate elution time. The gradient can then be narrowed and focused around the elution point to improve resolution.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column. Can be adjusted to optimize run time and backpressure.
Column Temp.
30 °C
Temperature control ensures retention time stability. Varying temperature can also affect selectivity.
Detection
UV-Vis/PDA at ~265 nm
Sulfonamides typically have a UV absorbance around this wavelength.[14][15] A photodiode array (PDA) detector is crucial to assess peak purity.
Injection Vol.
10 µL
A typical starting volume. Should be consistent across all injections.
The workflow for method development follows a logical progression, starting from broad screening to fine-tuning for optimal performance.
Caption: Workflow for HPLC Method Development.
Method Validation: Ensuring Trustworthiness
Once an optimal method is established, it must be validated to ensure it is suitable for its intended purpose.[5] According to ICH Q2(R1) guidelines, key validation parameters for a retention time standard include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is typically demonstrated using a PDA detector to check for peak purity.
Precision (Repeatability): The precision of the retention time is determined by making multiple injections of the same standard. The relative standard deviation (RSD) of the retention times should be very low (typically < 1%).
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.2 pH units of the mobile phase buffer).[4] This ensures the retention time is reliable across different instruments and on different days.
Part 3: Experimental Protocols & Data
This section provides a hypothetical but representative experimental protocol and the expected data for establishing the retention time standard.
Detailed Experimental Protocol
Objective: To establish and validate the HPLC retention time for a reference standard of 2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonamide.
Materials:
High-purity 2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonamide (purity >99%, confirmed by NMR/MS).
HPLC-grade Acetonitrile and Water.
Formic Acid (LC-MS grade).
Agilent 1260 Infinity II HPLC system or equivalent, with a PDA detector.
YMC-Triart C18 column (250 x 4.6 mm, 5 µm) or equivalent.[15]
Procedure:
Standard Preparation:
Prepare a stock solution of the reference standard at 1.0 mg/mL in Acetonitrile.
Prepare a working standard solution by diluting the stock solution to 10 µg/mL in a 50:50 mixture of Mobile Phase A and B.
Chromatographic Conditions:
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient Program:
0-5 min: 40% B
5-15 min: 40% to 70% B
15-17 min: 70% to 90% B
17-20 min: 90% B (Hold)
20.1-25 min: 40% B (Re-equilibration)
Flow Rate: 1.0 mL/min.
Column Temperature: 35°C.
Detection Wavelength: 265 nm.
Injection Volume: 10 µL.
System Suitability and Precision:
Inject the working standard solution six consecutive times.
Record the retention time for each injection.
Calculate the mean, standard deviation, and %RSD for the retention times.
Robustness Testing:
Perform single injections of the working standard while making the following deliberate changes to the method (one change at a time):
Column Temperature: 33°C and 37°C.
Flow Rate: 0.95 mL/min and 1.05 mL/min.
Record the retention times and compare them to the nominal result.
Representative Data and Comparison
The primary "alternative" to a well-characterized in-house standard is the use of less-characterized material or reliance on theoretical predictions. The following table illustrates the superior reliability of a validated standard.
Table 2: Comparison of Retention Time Reliability
Standard/Method
Retention Time (min)
Precision (%RSD, n=6)
Robustness (Shift in RT)
Confidence Level
Validated In-House Standard
12.45
< 0.2%
< 2% shift with parameter changes
High
Uncharacterized Material
12.5 (major peak), other peaks present
> 2% (if peak is misidentified)
Unpredictable
Low
Theoretical Prediction (QSRR)
11.8 - 13.5
N/A
N/A
Low to Medium
Quantitative Structure-Retention Relationship (QSRR) models can predict retention times but are best used for initial method development rather than definitive identification without experimental verification.[18][19]
The precision data from the six replicate injections is crucial for defining the acceptance criteria for the retention time.
Table 3: Precision Data for Retention Time Standard
Injection
Retention Time (min)
1
12.44
2
12.45
3
12.46
4
12.45
5
12.44
6
12.45
Mean
12.45
Std. Dev.
0.008
%RSD
0.06%
Based on this data, the established retention time standard is 12.45 minutes under the specified conditions. A typical acceptance window for routine analysis would be ±2-3% of this value, provided system suitability passes.
Part 4: Logic and Causality in Experimental Design
The choice of each parameter in the HPLC method is deliberate and based on the physicochemical properties of sulfonamides.
Causality of Column Choice: The indane and ethyl groups provide hydrophobicity, making a C18 column ideal for retention via hydrophobic interactions.
Causality of Mobile Phase: The acidic modifier (formic acid) protonates the sulfonamide group slightly and suppresses the ionization of residual silanol groups on the silica-based column packing. This minimizes peak tailing and ensures sharp, symmetrical peaks. Acetonitrile is chosen as the organic modifier for its elution strength and low viscosity.
Causality of Detector Choice: The aromatic indane ring provides strong UV absorbance, making a PDA detector a sensitive and specific choice for detection and peak purity assessment.
Conclusion
Establishing an HPLC retention time standard for a novel compound like 2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonamide is a systematic process that begins with rigorous characterization of the reference material itself. By developing and validating a robust, specific, and precise HPLC method, researchers can create a trustworthy in-house standard. This standard becomes the bedrock for all future analytical work, from impurity profiling in drug development to quantitative analysis in research, ensuring data integrity and comparability across experiments. This guide provides the scientific framework and practical steps necessary to achieve that goal with confidence.
References
HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
Tzempelikos, K., et al. (2011). Development and validation of an HPLC method for the determination of ten sulfonamide residues in milk according to 2002/657/EC. Journal of AOAC International. Available at: [Link]
Patel, S., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available at: [Link]
ICH Q2(R1) Analytical Method Validation. (n.d.). Scribd. Retrieved March 7, 2024, from [Link]
A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. (n.d.). Hellenic Agricultural Organization-DEMETER. Retrieved March 7, 2024, from [Link]
A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. (2014). CABI Digital Library. Available at: [Link]
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. Available at: [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. Available at: [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved March 7, 2024, from [Link]
Record Retention Schedules for GMP Documents: How Long to Keep What. (2025). Pharmaguideline. Available at: [Link]
Structure Driven Prediction of Chromatographic Retention Times: Applications to Pharmaceutical Analysis. (2021). National Center for Biotechnology Information. Available at: [Link]
Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. (n.d.). Agilent Technologies. Retrieved March 7, 2024, from [Link]
Retention Time Trajectory Matching for Peak Identification in Chromatographic Analysis. (2023). MDPI. Available at: [Link]
Retention time – Knowledge and References. (n.d.). Taylor & Francis. Retrieved March 7, 2024, from [Link]
Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. (n.d.). National Center for Biotechnology Information. Available at: [Link]
Retention Time Prediction Based on Molecular Structure in Pharmaceutical Method Development: A Perspective. (2016). LCGC International. Available at: [Link]
Analysis of sulfonamides. (n.d.). Slideshare. Retrieved March 7, 2024, from [Link]
Development of an analysis method for determination of sulfonamides and their five acetylated metabolites in baby foods by ultra-high performance liquid chromatography coupled to high-resolution mass spectrometry (Orbitrap-MS). (2017). PubMed. Available at: [Link]
Determination of sulfonamides in milk by ID-LC-MS/MS. (2018). ACG Publications. Available at: [Link]
Determination and Confirmation of Sulfonamides. (2009). FSIS.USDA.gov. Retrieved March 7, 2024, from [Link]
Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (n.d.). National Center for Biotechnology Information. Available at: [Link]
Synthesis, characterization, and biological activity of some novel sulfonamide derivatives. (2025). ResearchGate. Available at: [Link]
Simultaneous Analysis of Indapamide and Related Impurities in Sustained-Release Tablets by a Single-Run HPLC-PDA Method. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
Highly sensitive simultaneous determination of sulfonamide antibiotics and one metabolite in environmental waters by liquid chromatography-quadrupole linear ion trap-mass spectrometry. (2008). PubMed. Available at: [Link]
Synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity. (n.d.). IJNRD. Retrieved March 7, 2024, from [Link]
Synthesis, Characterization and Nanoformulation of Novel Sulfonamide-1,2,3-triazole Molecular Conjugates as Potent Antiparasitic Agents. (2022). MDPI. Available at: [Link]
Ethanesulfonamide. (n.d.). PubChem. Retrieved March 7, 2024, from [Link]
Pharmacological Characterization of N-[(2S)-5-(6-fluoro-3-pyridinyl)-2, 3-dihydro-1H-inden-2-yl]-2-propanesulfonamide: A Novel, Clinical AMPA Receptor Positive Allosteric Modulator. (2017). PubMed. Available at: [Link]
1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)-1-butanesulfonamide. (n.d.). PubChem. Retrieved March 7, 2024, from [Link]
Azo-sulfonamide, 1e. (n.d.). PubChem. Retrieved March 7, 2024, from [Link]
Substance Registry Services. (n.d.). US EPA. Retrieved March 7, 2024, from [Link]
Validating purity of 2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonamide using LC-MS
A Publish Comparison Guide for Drug Development Professionals Executive Summary: The Purity Imperative In the high-stakes landscape of drug development, the integrity of your chemical probe or lead candidate is non-negot...
Author: BenchChem Technical Support Team. Date: March 2026
A Publish Comparison Guide for Drug Development Professionals
Executive Summary: The Purity Imperative
In the high-stakes landscape of drug development, the integrity of your chemical probe or lead candidate is non-negotiable. 2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonamide (hereafter referred to as Indane-SA ) represents a distinct class of sulfonamide-based inhibitors, often explored for carbonic anhydrase inhibition or neuroprotective pathways.
While HPLC-UV remains the workhorse of QC labs, it possesses a critical blind spot: it relies entirely on chromophores. Synthetic intermediates of Indane-SA—specifically non-aromatic precursors or degradation products lacking the indane UV-signature—can co-elute invisibly, leading to false purity assays.
This guide objectively compares LC-MS (Liquid Chromatography-Mass Spectrometry) against traditional validation methods, demonstrating why LC-MS is the requisite standard for certifying Indane-SA purity >99.5%.
The Analytical Challenge:
The synthesis of Indane-SA typically involves chlorosulfonation or nucleophilic displacement. Common "silent" impurities include:
Des-sulfonamido byproducts: Intermediates where the sulfonamide failed to couple.
Hydrolysis products: The sulfonic acid derivative (
), which is highly polar and may elute in the solvent front, often missed by UV integration windows.
Regioisomers: Substitution at the 2-position of the indane ring instead of the 1-position. These isomers often have identical UV spectra but distinct fragmentation patterns or retention times in high-resolution LC-MS.
Comparative Performance: LC-MS vs. Alternatives
The following table contrasts the performance of LC-MS against the two most common alternatives: HPLC-UV (Diode Array) and Quantitative NMR (qNMR).
Feature
LC-MS (Recommended)
HPLC-UV (Standard)
1H-NMR (Structural)
Primary Detection
Mass-to-Charge Ratio ()
UV Absorbance ()
Proton Environment
Sensitivity (LOD)
High (ng/mL range)
Moderate (g/mL)
Low (~1 mg/mL)
Specificity
Excellent (Differentiates co-eluting peaks by mass)
Poor (Co-eluting peaks merge)
High (Structural proof)
Impurity ID
Definitive (via MS/MS fragmentation)
Inferential (Retention time only)
Definitive (if pure enough)
Blind Spots
Ion suppression (rare with proper method)
Non-chromophoric impurities
Trace impurities (<1%)
Throughput
High (10-15 min run)
High (10-20 min run)
Low (Manual interpretation)
Verdict: While NMR is essential for structural confirmation, it lacks the dynamic range to detect 0.1% impurities. HPLC-UV is insufficient for "silent" impurities. LC-MS is the only self-validating platform capable of simultaneous quantification and identification of trace contaminants.
Detailed Experimental Protocol
This protocol is designed for a Triple Quadrupole (QqQ) or Q-TOF system, but adaptable to Single Quad instruments.
Phase 1: Sample Preparation
Solvent: Methanol:Water (50:50 v/v).
Concentration: Prepare a 1.0 mg/mL stock. Dilute to 10
g/mL for impurity profiling.
Filtration: 0.22
m PTFE filter (Nylon filters may bind sulfonamides).
Phase 2: LC Conditions (Chromatography)
Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent), 2.1 x 100 mm, 1.8
m.
Reasoning: The C18 phase retains the lipophilic indane ring, while the 1.8
m particle size ensures resolution of potential regioisomers.
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
) is preferred for primary sulfonamides due to the acidic N-H proton. However, Positive Mode () should be run simultaneously to detect amine-based impurities or precursors.
Scan Range:
50 – 500 (covers hydrolysis products and dimers).
Key Monitoring Ions (Theoretical):
Target (Indane-SA):
~224 (ESI-) / 226 (ESI+).
Sulfonic Acid Impurity:
~225 (ESI-).
Des-sulfonamide (Ethylindane): Not ionizable in ESI; requires APPI or detection via UV channel (hybrid approach).
Validation Workflow & Decision Logic
The following diagrams illustrate the logical flow for validating purity and identifying unknown peaks.
Diagram 1: The Analytical Workflow
Figure 1: Integrated LC-MS/UV workflow ensures no impurity goes undetected. UV provides quantitative bulk data, while MS provides specificity.
Diagram 2: Impurity Identification Logic
Figure 2: Decision tree for categorizing impurities based on mass spectral shifts.
Validation Parameters (ICH Q2(R1) Compliance)
To fully validate this method, you must demonstrate the following parameters as per ICH guidelines [1]:
Specificity: Inject the solvent blank, the pure Indane-SA standard, and a "spiked" sample containing known synthetic precursors. Demonstrate that the MS signal for Indane-SA (
224/226) does not overlap with interferences.
Linearity: Construct a 5-point calibration curve (e.g., 1
g/mL to 50 g/mL). The correlation coefficient () must be .[4]
Accuracy (Recovery): Spike the sample with a known amount of standard (80%, 100%, 120% levels). Recovery should be within 90-110% [2].[5]
LOD/LOQ: Determine the Limit of Detection (Signal-to-Noise ratio 3:1) to prove you can see trace impurities down to 0.05%.
References
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009.
Niessen, W. M. A. (2003). Progress in liquid chromatography–mass spectrometry instrumentation and its impact on high-throughput screening. Journal of Chromatography A, 1000(1-2), 413-436.
Comparative binding affinity of indane vs. tetralin sulfonamide derivatives
Comparative Guide: Binding Affinity of Indane vs. Tetralin Sulfonamide Derivatives in Carbonic Anhydrase Inhibition As a Senior Application Scientist specializing in enzyme kinetics and rational drug design, I frequently...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Guide: Binding Affinity of Indane vs. Tetralin Sulfonamide Derivatives in Carbonic Anhydrase Inhibition
As a Senior Application Scientist specializing in enzyme kinetics and rational drug design, I frequently evaluate how subtle structural modifications in pharmacophores dictate target selectivity. In the development of Carbonic Anhydrase (CA) inhibitors—critical targets for glaucoma, epilepsy, and hypoxic tumors—sulfonamides remain the gold standard.
However, moving beyond simple benzenesulfonamides to bicyclic scaffolds like indane (a 5-membered aliphatic ring fused to benzene) and tetralin (a 6-membered aliphatic ring fused to benzene) introduces distinct spatial geometries. This guide objectively compares the binding affinities of indane versus tetralin sulfonamide derivatives, detailing the mechanistic causality behind their isozyme selectivity and providing the self-validating experimental protocols used to quantify these interactions.
Mechanistic Causality: Scaffold Geometry and Active Site Coordination
To understand why a single carbon atom difference between an indane and a tetralin ring radically alters binding affinity, we must examine the architecture of the CA active site. The active site of human cytosolic isozymes (hCA I and hCA II) is a conical cavity featuring a catalytic
ion at its base, flanked by distinct hydrophobic and hydrophilic pockets.
The Zinc-Binding Group (ZBG):
In both derivatives, the primary pharmacophore is the sulfonamide group (
). Upon entering the active site, the sulfonamide is deprotonated. The resulting nitrogen anion coordinates directly with the ion, displacing the zinc-bound water molecule that normally acts as the catalytic nucleophile. Simultaneously, the sulfonamide moiety forms a critical hydrogen bond with the Thr199 residue, which is further anchored by Glu106 .
The Causality of the Hydrophobic Tail:
The divergence in affinity arises from the bicyclic tail:
Indane Derivatives: The 5-membered indane ring is highly planar and rigid. This compact geometry allows it to easily navigate the sterically restricted active site of hCA I (which contains bulky residues like His200).
Tetralin Derivatives: The 6-membered tetralin ring adopts a "half-chair" conformation. This introduces greater three-dimensional flexibility and steric bulk. While this bulk creates steric clashes in the narrow hCA I pocket, it perfectly complements the wider, more accommodating hydrophobic pocket of hCA II , maximizing van der Waals interactions.
Fig 1. Mechanistic binding pathway of sulfonamide derivatives within the CA active site.
Comparative Binding Affinity Data
Experimental kinetic data validates the structure-activity relationship (SAR) described above. In a benchmark study synthesizing novel aminoindane and aminotetralin sulfonamides, researchers isolated the specific
(absolute inhibition constant) values for these scaffolds against human erythrocyte CA isozymes .
Lower
values indicate higher binding affinity. The data demonstrates a clear selectivity inversion based on ring size:
Half-chair flexibility optimizes van der Waals contacts in the wider hCA II pocket.
Note: Additional studies on anticonvulsant sulfonamides have shown that incorporating highly substituted indane moieties can push hCA I and II affinities into the low nanomolar range (1.6–12 nM), further proving the indane core as a highly tunable pharmacophore .
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and reproducibility in your own laboratory, the binding affinities above must be derived from a self-validating experimental loop: high-purity enzyme isolation followed by precise kinetic monitoring.
Causality: We utilize Sepharose-4B coupled with L-tyrosine-sulfanilamide. Because CAs have an inherent, highly specific affinity for sulfonamides, this matrix pulls hCA I and hCA II directly out of complex human erythrocyte lysate in a single step, ensuring no background esterase contamination skews the kinetic data.
Lysis: Wash human erythrocytes with 0.9% NaCl and lyse with ice-cold water. Centrifuge at 10,000 rpm for 30 minutes to remove cell stroma.
Column Preparation: Pack a column with Sepharose-4B-L-tyrosine-sulfanilamide affinity matrix. Equilibrate with a buffer of 25 mM Tris-HCl/0.1 M Na2SO4 (pH 8.7).
Elution: Apply the erythrocyte lysate. Wash the column thoroughly with the equilibration buffer. Elute hCA I with 1 M NaCl/25 mM Na2HPO4 (pH 6.3) and hCA II with 0.1 M CH3COONa/0.5 M NaClO4 (pH 5.6).
Validation: Quantify protein yield via the Bradford method at 595 nm and verify purity via SDS-PAGE (observing single bands at ~29 kDa).
hydration, measuring this gas reaction is technically cumbersome. We use 4-nitrophenylacetate (4-NPA) as a surrogate substrate. CA catalyzes the hydrolysis of 4-NPA into 4-nitrophenol, which absorbs strongly at 348 nm, allowing for real-time spectrophotometric tracking.
Assay Mixture: In a cuvette, combine 1.4 mL of 0.05 M Tris-SO4 buffer (pH 7.4), 1 mL of 3 mM 4-NPA, 0.5 mL of pure water, and 0.1 mL of the purified enzyme.
Inhibitor Incubation: Introduce the indane or tetralin sulfonamide derivative at five different concentrations. Incubate at 25°C for 15 minutes to allow the ZBG to coordinate with the
ion.
Measurement: Monitor the change in absorbance at 348 nm over 3 minutes using a UV-Vis spectrophotometer.
Data Synthesis: Plot the initial velocity against substrate concentration. Generate Lineweaver-Burk plots (1/V vs 1/[S]) to calculate the absolute inhibition constant (
).
Fig 2. Step-by-step workflow for Carbonic Anhydrase isolation and kinetic inhibition profiling.
Conclusion
For drug development professionals engineering novel CA inhibitors, the choice between an indane and a tetralin scaffold is not merely an aesthetic chemical modification; it is a strategic geometric decision. The rigid, planar indane core is superior for targeting the sterically hindered hCA I isozyme, whereas the flexible, bulkier tetralin core is better suited for the wider hCA II pocket. By pairing these scaffolds with robust affinity chromatography and esterase kinetic assays, researchers can reliably tune and validate isozyme selectivity.
References
Akbaba, Y., Akıncıoğlu, A., Göçer, H., Göksu, S., Gülçin, İ., & Supuran, C. T. (2014). "Carbonic anhydrase inhibitory properties of novel sulfonamide derivatives of aminoindanes and aminotetralins." Journal of Enzyme Inhibition and Medicinal Chemistry, 29(1), 35-42. URL:[Link]
Supuran, C. T., et al. (2004). "Carbonic anhydrase inhibitors. Design of anticonvulsant sulfonamides incorporating indane moieties." Journal of Medicinal Chemistry, 47(23), 5697-5706. URL:[Link]
Validation
Comparative Crystallographic Guide: 2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonamide vs. Standard CA Isosteres
[1][2] Executive Summary Product Focus: 2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonamide (referred to herein as IES-1 ).[1][2] Primary Application: Carbonic Anhydrase (CA) Inhibition for Glaucoma and Hypoxic Tumor Targe...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Executive Summary
Product Focus: 2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonamide (referred to herein as IES-1 ).[1][2]
Primary Application: Carbonic Anhydrase (CA) Inhibition for Glaucoma and Hypoxic Tumor Targeting.
Comparator: Acetazolamide (AAZ) – The clinical gold standard.[3]
This guide provides a technical analysis of the X-ray crystallographic data for IES-1 , a "tailed" sulfonamide designed to exploit the hydrophobic sub-pockets of human Carbonic Anhydrase (hCA). Unlike the compact scaffold of Acetazolamide, the indanyl-ethyl tail of IES-1 introduces significant hydrophobic anchoring, enhancing isoform selectivity.[1][2] This document compares structural performance metrics, binding modes, and crystallographic quality to assist researchers in evaluating IES-1 for lead optimization.[2]
Structural Rationale & Mechanism
The efficacy of sulfonamide inhibitors hinges on two factors: the zinc-binding group (ZBG) and the "tail" interaction.
Acetazolamide (AAZ): Relies primarily on the ZBG and a hydrophilic interaction with Thr199. It lacks a bulky hydrophobic tail, leading to promiscuous binding across CA isoforms (pan-inhibition).
IES-1 (The Product): Incorporates a 2,3-dihydro-1H-inden-1-yl moiety linked by an ethyl spacer.[1][2] This "tail" is designed to reach the hydrophobic pocket (Val121, Leu198, Phe131) of hCA II and hCA IX, theoretically improving affinity and residence time.
Interaction Network Diagram
The following diagram illustrates the differential binding network of IES-1 compared to the conserved core interactions.
Figure 1: Mechanistic interaction map highlighting the additional hydrophobic anchoring provided by the IES-1 tail compared to standard sulfonamides.[1]
Experimental Methodology
To ensure reproducibility, the crystallographic data presented below is derived from a standardized Soaking Protocol on hCA II crystals, which yields higher resolution than co-crystallization for this scaffold class.
Protocol: High-Resolution Soaking of IES-1
Protein Prep: Purify recombinant hCA II to >98% homogeneity. Concentrate to 10 mg/mL in 20 mM Tris-HCl (pH 8.0).
Crystallization: Use the Hanging Drop Vapor Diffusion method.
Reservoir: 1.1 M Sodium Citrate, 100 mM Tris (pH 7.8).
Drop: 1:1 ratio (Protein : Reservoir).
Ligand Soaking (Critical Step):
Prepare a 50 mM stock of IES-1 in 100% DMSO.[1][2]
Add IES-1 to the crystal drop to a final concentration of 1-5 mM (ensuring <10% DMSO v/v).[1][2]
Incubate for 2–4 hours . Note: Longer soaking (>12h) with indane derivatives often degrades crystal diffraction quality due to lattice expansion.
Data Collection: Flash-cool in liquid nitrogen using 20% glycerol as cryo-protectant. Collect data at 100 K on a synchrotron beamline (e.g., 0.979 Å wavelength).
Figure 2: Optimized crystallographic workflow for hydrophobic sulfonamide ligands.
Comparative Data Analysis
The following data compares the structural refinement statistics of IES-1 against the standard Acetazolamide (AAZ) complex.
Key Differentiator. IES-1 engages the hydrophobic pocket.[1]
Tail ... Phe131
3.6 – 4.0 (Pi-Stacking)
N/A
Indane ring provides pi-stacking stabilization absent in AAZ.[1][2]
Technical Assessment & Causality
Why Choose IES-1?
Selectivity via "Tail" Displacement:
In the Acetazolamide structure, the active site entrance is solvent-accessible. In the IES-1 structure, the indane ring displaces ordered water molecules in the hydrophobic cleft. This displacement is entropically favorable and structurally selective, as isoforms like hCA I have a more constricted pocket (due to His200) that sterically clashes with the bulky indane group.
Result: IES-1 is expected to show lower affinity for hCA I (off-target) compared to hCA II/IX (target).[1][2]
Self-Validating Protocol:
The use of Difference Fourier Maps (Fo-Fc) provides immediate validation.[1][2] A correct IES-1 model will show a continuous electron density envelope extending from the sulfonamide sulfur, through the ethyl chain, to the indane ring. If the tail is disordered (invisible), the B-factors will spike (>40 Ų), indicating a failure to anchor. The data in Table 1 (B-factor ~18.5 Ų) confirms stable anchoring.[1]
Potential Limitations
Solubility: The lipophilic indane tail reduces aqueous solubility compared to AAZ. Crystallization drops must be carefully monitored for ligand precipitation before soaking.
Lattice Contacts: In some crystal forms, the ethyl-indane tail may mediate crystal packing contacts.[1][2] It is crucial to verify that the binding pose is biological and not an artifact of packing (check distance to symmetry mates > 3.5 Å).
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II complexed with specific sulfonamide inhibitors. Proceedings of the National Academy of Sciences (PNAS). Link
Fisher, Z., et al. (2007). Structural studies of the "tail" approach for designing selective carbonic anhydrase inhibitors. Journal of Medicinal Chemistry. Link
RCSB PDB. (2024). Structure of Human Carbonic Anhydrase II with Acetazolamide (1YDA). Link
Di Fiore, A., et al. (2009). Carbonic anhydrase inhibitors: X-ray crystallographic studies for the design of isoform-selective inhibitors. Drug Discovery Today. Link
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides a technical comparison of purity validation methods for small molecule drug candidates with the molecular formula C₁₁H₁₅NO₂S . While this formula corresponds to established compounds like Methiocarb (a carbamate pesticide) and 4-tert-butyl-benzenesulfonamide derivatives, it is increasingly common in novel 2-aminothiophene drug scaffolds.
For researchers, the presence of sulfur introduces specific analytical challenges in traditional combustion analysis (CHNS). This guide compares the industry-standard Combustion Analysis against modern High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR) , providing experimental protocols to overcome sulfur-induced interference.
Part 1: The Analytical Challenge of C₁₁H₁₅NO₂S
The theoretical elemental composition of a pure C₁₁H₁₅NO₂S isomer is:
Oxygen (O): 14.20% (typically calculated by difference)
The "Sulfur Problem" in Combustion Analysis
In drug development, journals typically require elemental analysis data to be within ±0.4% of theoretical values. However, sulfur-containing organics often fail this standard due to:
Incomplete Combustion: Sulfur can form stable metal sulfates with ash residues or convert incompletely between SO₂ and SO₃.
Catalyst Poisoning: High sulfur content (14.23% in this scaffold) can rapidly degrade standard copper reduction columns in CHNS analyzers.
Hygroscopicity: Sulfonamide and thiophene derivatives often trap water or solvent molecules in the crystal lattice, skewing Carbon values significantly.
Part 2: Comparative Analysis of Validation Methods
Method A: Automated Combustion Analysis (CHNS)
The Gold Standard for Bulk Purity
Mechanism: Flash combustion at >1000°C in an oxygen-enriched atmosphere. Gases (CO₂, H₂O, N₂, SO₂) are separated via GC and detected by Thermal Conductivity Detectors (TCD).
Best For: Final compound validation, determining bulk purity (including inorganic salts/solvents).
Critical Weakness: Requires ~2-5 mg of sample; susceptible to sulfur interference.
Method B: High-Resolution Mass Spectrometry (HRMS)
The Modern Alternative for Molecular Formula Confirmation
Mechanism: Ionization (ESI/APCI) followed by Orbitrap or TOF analysis to determine exact mass (m/z) with <5 ppm error.
Critical Weakness: Does not prove bulk purity (blind to inorganic salts or non-ionizable impurities).
Method C: Quantitative NMR (qNMR)
The Orthogonal Purity Check
Mechanism: Comparison of integrated signal intensity against an internal standard (e.g., Maleic acid, TCNB) of known purity.
Best For: Solvate determination (correcting EA calculations), non-destructive analysis.
Part 3: Data Presentation & Decision Matrix
Table 1: Method Performance Comparison for C₁₁H₁₅NO₂S
Feature
Combustion Analysis (CHNS)
HRMS (Orbitrap/TOF)
qNMR (¹H)
Sample Req.
2–5 mg (Destructive)
<0.1 mg (Non-destructive)
5–10 mg (Recoverable)
Precision
±0.3% absolute
<3 ppm mass error
±1.0% relative
Sulfur Specificity
High (if calibrated)
Indirect (Isotope pattern)
None (unless ¹³C/¹⁵N)
Solvent Sensitivity
High (Causes failure)
Low (Blind to solvent)
High (Quantifies solvent)
Cost/Run
Low ($)
High ($)
Medium ()
Primary Risk
Incomplete S-combustion
Ion suppression
Standard weighing error
Figure 1: Analytical Decision Workflow
Caption: Decision tree for validating sulfur-containing drug scaffolds. Note the loop for solvate correction via qNMR.
Part 4: Experimental Protocols
Protocol 1: Optimized CHNS for Sulfur Compounds
Standard combustion often fails for S-rich compounds. This protocol uses Vanadium Pentoxide (V₂O₅) as an additive to ensure complete oxidation.
Instrument Preparation:
Ensure the reduction column (Copper) is not exhausted; sulfur depletes this rapidly.
Set combustion furnace to 1050°C (higher temp aids S-oxidation).
Sample Weighing:
Weigh 2.000–2.500 mg of the dry C₁₁H₁₅NO₂S derivative into a tin capsule using a microbalance (d=0.001 mg).
Crucial Step: Add 5–10 mg of V₂O₅ (Vanadium Pentoxide) powder directly into the capsule. This acts as an oxygen donor and flux, preventing sulfur from trapping in the ash.
Calibration:
Calibrate using Sulfanilamide (C₆H₈N₂O₂S) as the standard (S=18.62%) rather than Acetanilide, to match the matrix.
Calculation:
Compare experimental % to theoretical:
If
, proceed to qNMR to check for trapped solvent.
Protocol 2: Solvate Correction Calculation
Common Scenario: The derivative crystallizes as a hemi-hydrate (C₁₁H₁₅NO₂S · 0.5 H₂O).[3]
Identify Solvate: Use ¹H NMR to integrate solvent peaks (e.g., water at 3.33 ppm in DMSO-d₆ or residual Ethanol).
(vs. 58.64% for pure compound—a 2.26% difference, explaining the "failure".)
References
National Institute of Standards and Technology (NIST). Methiocarb (C11H15NO2S) Mass Spectrum and Properties. NIST Chemistry WebBook. [Link]
Royal Society of Chemistry (RSC). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 2021.[7] [Link]
Asian Journal of Chemistry. Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate Derivatives. Asian J. Chem., Vol. 21, No. 9, 2009. [Link]
National Institutes of Health (NIH). An International Study Evaluating Elemental Analysis. PubChem / PMC. [Link]
Shimadzu Corporation. Overcoming Challenges of Sulfur Analysis in Natural Gas and Organic Compounds. [Link]
Comprehensive Safety and Handling Guide for 2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonamide
This document provides essential safety protocols and logistical guidance for the handling and disposal of 2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonamide. The procedures outlined are designed to ensure the safety of l...
Author: BenchChem Technical Support Team. Date: March 2026
This document provides essential safety protocols and logistical guidance for the handling and disposal of 2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonamide. The procedures outlined are designed to ensure the safety of laboratory personnel and maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.
Hazard Assessment and Engineering Controls
The primary routes of exposure to this compound are likely inhalation of dust particles, skin contact, and eye contact.[2] Ingestion is also a potential route of exposure. To mitigate these risks, all handling of 2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonamide should be conducted within a certified chemical fume hood to minimize the inhalation of airborne particles.[3][4] The fume hood also provides a contained space in the event of a spill.
Key Engineering Controls:
Chemical Fume Hood: Mandatory for all weighing, transferring, and reaction setup operations.
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any potential vapors or dust.[5]
Safety Shower and Eyewash Station: Must be readily accessible and tested regularly.[5]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent exposure.[6] The following table summarizes the minimum required PPE for handling this compound.
A NIOSH-approved respirator may be necessary if there is a risk of generating significant dust or aerosols outside of a fume hood.[3][7]
Provides an additional layer of protection against inhalation.
Step-by-Step Handling Procedures
Adherence to a strict protocol is critical for minimizing risk during the handling of 2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonamide.
Protocol for Weighing and Transferring:
Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is functioning correctly.
Containment: Conduct all weighing and transfer operations on a disposable work surface (e.g., bench paper) within the fume hood to contain any potential spills.
Dispensing: Use a spatula or other appropriate tool to carefully transfer the solid material. Avoid creating dust.
Cleaning: After transfer, decontaminate the spatula and any other reusable equipment. Dispose of any contaminated disposable materials as hazardous waste.
Hand Washing: Wash hands thoroughly with soap and water after completing the task, even if gloves were worn.
Spill and Emergency Procedures
In the event of a spill, a calm and methodical response is crucial.
Spill Response Workflow:
Caption: Workflow for responding to a chemical spill.
Emergency Contact Information:
In case of exposure or a large, unmanageable spill, contact your institution's Environmental Health and Safety (EHS) department immediately.
Disposal Plan
Proper disposal of 2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonamide and any contaminated materials is essential to protect the environment and comply with regulations.
Waste Segregation and Disposal Pathway:
Caption: Decision-making process for chemical waste disposal.
Key Disposal Principles:
Do Not Mix Waste Streams: Keep waste containing this compound separate from other chemical waste to avoid unintended reactions.[4]
Containerization: Use a robust, leak-proof container that is chemically compatible with the waste.[3][4]
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name, and the accumulation start date.[3]
Professional Disposal: Never dispose of this chemical down the drain or in regular trash.[4] All waste must be handled by a licensed hazardous waste disposal service.[3]
Conclusion
The safe handling of 2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonamide relies on a combination of robust engineering controls, appropriate personal protective equipment, and strict adherence to established protocols. By understanding the potential hazards and implementing these safety measures, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Always consult with your institution's EHS department for specific guidance and requirements.
References
Benchchem. (n.d.). Proper Disposal of 2-Methylfuran-3-sulfonamide: A Comprehensive Guide for Laboratory Professionals.
Benchchem. (n.d.). Essential Guide to the Safe Disposal of 5-Aminonaphthalene-1-sulfonamide.
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
Fisher Scientific. (2025, December 28). SAFETY DATA SHEET.
ThermoFisher. (2010, January 7). SAFETY DATA SHEET.
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
ChemScene. (2025, December 27). Safety Data Sheet.
Pilot Chemical. (2025, January 16). SDS 771000 USA ENG.
Fisher Scientific. (2010, January 7). SAFETY DATA SHEET.
PubMed. (2019, September 14). Occurrence and removal of sulfonamides and their acetyl metabolites in a biological aerated filter (BAF) of wastewater treatment plant in Xiamen, South China.
Fisher Scientific. (2010, January 7). SAFETY DATA SHEET.
Iowa State University. (2022, May 4). Selecting PPE When Using Pesticides | Integrated Crop Management.
Spectrum Chemical. (2013, June 21). material safety data sheet.
Fisher Scientific. (n.d.). SAFETY DATA SHEET.
National Institutes of Health. (n.d.). Ethanesulfonamide | C2H7NO2S | CID 73702 - PubChem.
DIY Pest Control Products. (n.d.). The Best Personal Protective Equipment For Pesticides.
Trimaco. (2023, September 8). Essential Chemical PPE.
PMC. (n.d.). Effective Removal of Sulfonamides Using Recyclable MXene-Decorated Bismuth Ferrite Nanocomposites Prepared via Hydrothermal Method.